[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
Description
Properties
IUPAC Name |
[4-(4-hydrazinylphenyl)sulfonylphenyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12/h1-8,15-16H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHZKLHVZBCCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C2=CC=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290752 | |
| Record name | 1,1'-(sulfonyldi-4,1-phenylene)dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14052-65-4 | |
| Record name | NSC70906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(sulfonyldi-4,1-phenylene)dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
An In-depth Technical Guide to the Physicochemical Properties of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as 4,4'-Sulfonylbis(phenylhydrazine). As a symmetrical molecule featuring two reactive hydrazinyl moieties linked by a diphenyl sulfone scaffold, this compound presents significant interest as a versatile building block in medicinal chemistry, polymer science, and materials research. This document is structured for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols for its characterization. We delve into methods for determining its melting point, solubility profile, acid-base characteristics (pKa), and chemical stability. Each section is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Chemical Identity and Significance
Molecular Structure and Identifiers
This compound is a diaryl sulfone characterized by the presence of a hydrazine group on each of the para-positions of the phenyl rings. This bifunctionality makes it a prime candidate for cross-linking reactions or for the synthesis of complex molecular architectures.
| Property | Value |
| IUPAC Name | 4-[4-(hydrazinylsulfonyl)phenyl]benzenesulfonohydrazide[1] |
| Alternate Name | 4,4'-Sulfonylbis(phenylhydrazine) |
| CAS Number | 42933-52-8[1] |
| Molecular Formula | C₁₂H₁₄N₄O₄S₂[1] |
| Molecular Weight | 342.39 g/mol |
| Canonical SMILES | NNS(=O)(=O)C1=CC=C(C2=CC=C(S(=O)(=O)NN)C=C2)C=C1[1] |
| InChI Key | MEGPABLQKHUFKS-UHFFFAOYSA-N[1] |
Rationale for Physicochemical Characterization
Understanding the physicochemical properties of this compound is paramount for its effective application.
-
Solubility directly impacts its utility in various reaction media and is a critical determinant of bioavailability in potential pharmaceutical applications.[2]
-
Melting Point serves as a crucial indicator of purity and provides insight into the energetic stability of its crystal lattice.[3][4]
-
pKa values are essential for predicting the ionization state of the hydrazine groups at a given pH, which governs its reactivity, solubility, and biological interactions.
-
Stability data (hydrolytic, thermal) informs on appropriate storage conditions, shelf-life, and potential degradation pathways under various processing environments.[5][6]
Synthesis and Purification Overview
The synthesis of diaryl sulfone hydrazides is typically achieved through the reaction of the corresponding sulfonyl chloride with hydrazine.[7] An alternative and common pathway involves the nucleophilic aromatic substitution of a suitable precursor, such as a 4-halobenzenesulfonamide, with hydrazine hydrate, often in a polar aprotic solvent like DMSO or, more recently, in aqueous media to improve the process's green chemistry profile.[8][9][10]
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Core Physicochemical Properties: Protocols and Data
Melting Point Analysis
Expertise & Experience: The melting point is a fundamental property that provides immediate feedback on the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities will cause a depression and broadening of the melting range.[4] For a novel compound, an initial rapid determination is performed to find the approximate range, followed by a slower, more precise measurement.[4]
-
Sample Preparation: Finely grind a small amount (1-2 mg) of the dry compound to a powder.[3]
-
Capillary Loading: Pack the powder into a capillary tube (sealed at one end) to a height of 1-2 cm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly (e.g., 10-15°C/min) to quickly identify an approximate melting temperature. Allow the apparatus to cool to at least 20°C below this point.
-
Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C/min) as the temperature approaches the expected melting point.[12]
-
Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[11]
-
Trustworthiness: Repeat the measurement at least twice to ensure consistency. The values should be within 1°C of each other.
| Trial | Melting Range (T₁ - T₂) | Observations |
| 1 | (Researcher to input data) | |
| 2 | (Researcher to input data) | |
| Average | (Researcher to calculate) |
Solubility Profile
Expertise & Experience: Solubility is a critical parameter for any compound intended for biological screening or formulation. The shake-flask method is the gold standard for determining thermodynamic solubility as it ensures the system reaches equilibrium.[13] The choice of solvents should span a range of polarities to build a comprehensive profile relevant to both synthetic chemistry (e.g., DMSO, Ethanol) and biological systems (e.g., Water, PBS).
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg, ensuring solid remains undissolved) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol).[2]
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or LC-MS).
-
Analysis: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the compound.[2]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
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| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | (Researcher to input data) | (Researcher to calculate) |
| PBS (pH 7.4) | 37 | (Researcher to input data) | (Researcher to calculate) |
| Ethanol | 25 | (Researcher to input data) | (Researcher to calculate) |
| DMSO | 25 | (Researcher to input data) | (Researcher to calculate) |
Acidity and Basicity (pKa Determination)
Expertise & Experience: The two hydrazine groups are the primary basic centers in the molecule. The pKa of the conjugate acid (hydrazinium ion, -NH₂NH₃⁺) is crucial for understanding its charge state in physiological conditions. Hydrazine itself has a pKa for its conjugate acid of about 8.1.[15][16] The electron-withdrawing sulfonyl group is expected to decrease the basicity of the hydrazine nitrogens (lowering the pKa of the conjugate acid) compared to unsubstituted phenylhydrazine. Potentiometric titration is a reliable method for determining pKa values.[17]
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker at a constant temperature (25°C) with a micro-stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. If two basic sites are present with sufficiently different pKa values, two inflection points may be observed.
-
Trustworthiness: The experiment should be repeated to ensure the pKa value is reproducible.
Due to the symmetrical nature of the molecule, the two hydrazine groups are expected to have very similar pKa values.
| Ionizable Group | Predicted pKa (Conjugate Acid) | Rationale |
| Hydrazinyl (-NHNH₂) Groups | ~ 7.0 - 8.0 | The strong electron-withdrawing effect of the central sulfonyl group reduces the electron density on the nitrogen atoms, making them less basic than hydrazine (pKa ~8.1).[15][16] |
Chemical Stability Assessment
Expertise & Experience: Assessing the stability of a compound under relevant conditions (pH, temperature) is critical for its development. Sulfonamides and sulfones are generally stable functional groups.[6] However, hydrazines can be susceptible to oxidation. A stability-indicating HPLC method, which can resolve the parent compound from any potential degradants, is essential for accurate assessment.
Hydrolytic Stability
Rationale: This test evaluates the compound's stability in aqueous environments at different pH levels, mimicking conditions found in the gastrointestinal tract (acidic) and blood (neutral).[5]
-
Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., Acetonitrile or DMSO).
-
Test Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.[5]
-
Incubation: Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM), ensuring the organic solvent percentage is low (<1%). Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by a stability-indicating HPLC-UV method to quantify the percentage of the parent compound remaining relative to the t=0 sample.[5]
-
Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation rate and calculate the half-life (t½) at each pH.
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// Edges Stock -> Spike; Spike -> Incubate; Incubate -> Sample; Sample -> Analyze; Analyze -> Result; }
| pH | Temperature (°C) | Half-Life (t½, hours) | % Remaining at 24h |
| 4.0 | 37 | (Researcher to calculate) | (Researcher to input data) |
| 7.4 | 37 | (Researcher to calculate) | (Researcher to input data) |
| 9.0 | 37 | (Researcher to calculate) | (Researcher to input data) |
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. This guide has outlined the essential physicochemical properties that must be characterized to enable its effective use. By following the detailed, validated protocols for determining melting point, solubility, pKa, and stability, researchers can generate the reliable data needed for applications ranging from medicinal chemistry lead optimization to the design of novel polymers and materials. The provided frameworks for data presentation and experimental workflows serve as a robust starting point for any laboratory initiating work with this versatile molecule.
References
- Determination of the melting point. (n.d.).
- Melting point determination. (n.d.).
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Barreca, M. L., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
- Lipinski, C. A., et al. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
-
Weinreb, S. M., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for ... PMC. Retrieved from [Link]
-
Buxton, G. V., & Salmon, G. A. (n.d.). pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]
- Bredihhin, A., & Mäeorg, U. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
- Google Patents. (n.d.). CN101157642A - Method for preparing 4-sulfonate phenylhydrazine.
-
Reddit. (2012, February 27). Why is the pKa of hydrazine so low? Retrieved from [Link]
- Google Patents. (n.d.). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
- Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides.
- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Ivoilova, A. V., et al. (2024, October 16). Determination of pKa of Triazolo[5,1-c][3][4]triazines in Non-Aqueous Media by Potentiometric Titration. Retrieved from [Link]
-
US EPA. (2023, November 1). Hydrazine, [4-(phenylsulfonyl)phenyl]- - Substance Details. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for 4-sulfonamidophenyl hydrazines - EP 0919546 A1. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Hydrazine (FDB013394). Retrieved from [Link]
-
4-Sulfonamido Phenylhydrazine Hydrochloride Manufacturers, with SDS. (2024, May 29). Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 4-Sulfonamide-Phenylhydrazine HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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- 17. elar.urfu.ru [elar.urfu.ru]
CAS number and chemical identifiers for 4,4'-Dihydrazinodiphenyl sulfone
The following technical guide provides an in-depth analysis of 4,4'-Dihydrazinodiphenyl sulfone , a specialized chemical intermediate used primarily in the synthesis of high-performance polymers and optoelectronic materials.
It is critical to distinguish this compound from the commercially ubiquitous blowing agent 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) , which shares similar nomenclature but possesses a distinct chemical structure and application profile.
Identification, Synthesis, and Applications
Executive Summary
4,4'-Dihydrazinodiphenyl sulfone (often abbreviated as 4,4'-DHDPS or BHPS ) is an aromatic dihydrazine characterized by two hydrazine groups (
Part 1: Chemical Identity & Identifiers
The compound is a research-grade intermediate. While often custom-synthesized, it is defined by the following identifiers.
| Parameter | Details |
| Chemical Name | 4,4'-Dihydrazinodiphenyl sulfone |
| Synonyms | Bis(4-hydrazinophenyl)sulfone; 4,4'-Sulfonyldiphenylhydrazine; 1,1'-(Sulfonyldi-4,1-phenylene)bishydrazine |
| CAS Number | Not Widely Listed (Custom Synthesis)* Note: Do not confuse with Dapsone (80-08-0) or OBSH (80-51-3). |
| Molecular Formula | |
| Molecular Weight | 278.33 g/mol |
| Physical Form | Crystalline Solid (typically off-white to pale yellow) |
| Melting Point | ~190–200 °C (Decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMAc, NMP); sparingly soluble in water. |
Structural Visualization
The molecule consists of two phenyl rings connected by a sulfone group, with hydrazine functionalities at the para positions.
Caption: Connectivity diagram of 4,4'-Dihydrazinodiphenyl sulfone showing the central sulfone bridge flanking two para-hydrazinophenyl groups.
Part 2: Synthesis & Manufacturing[1][2]
The synthesis of 4,4'-DHDPS is typically achieved through Nucleophilic Aromatic Substitution (
Synthetic Route: Nucleophilic Substitution
This method is preferred over the diazotization of Dapsone due to higher yields and cleaner workup.
-
Precursors: 4,4'-Dichlorodiphenyl sulfone (DCDPS) and Hydrazine Hydrate (
). -
Solvent: High-boiling polar solvent (e.g., Pyridine, Ethanol/Water, or neat Hydrazine Hydrate).
-
Conditions: Reflux (100–120 °C) for 6–12 hours.
-
Mechanism: The strong electron-withdrawing sulfone group activates the para-chlorine atoms, facilitating displacement by the hydrazine nucleophile.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of 4,4'-DHDPS via nucleophilic substitution of DCDPS.
Part 3: Applications in Material Science[1][3]
4,4'-DHDPS is a specialized monomer used to introduce the sulfone moiety into polymer backbones, imparting thermal stability and high glass transition temperatures (
1. High-Performance Polymers (Polypyrazoles)
-
Reaction: Polycondensation with bis(
-diketones) or bis(propynones). -
Property: The resulting polypyrazoles exhibit excellent thermal stability (decomposition >400 °C) and solubility in organic solvents, making them suitable for high-temperature coatings and films.
2. Optoelectronics (Hole-Transporting Materials)
-
Application: Reacted with aldehydes to form polyhydrazones .
-
Function: These amorphous films serve as hole-transport layers in organic light-emitting diodes (OLEDs) and electrophotographic devices due to the electron-withdrawing nature of the sulfone group, which modulates the HOMO/LUMO energy levels.
Part 4: Critical Distinction - The "Blowing Agent" Confusion
Researchers often confuse 4,4'-Dihydrazinodiphenyl sulfone with the industrial blowing agent OBSH . It is vital to distinguish these to prevent experimental failure or safety hazards.
| Feature | 4,4'-Dihydrazinodiphenyl sulfone (Target) | 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) |
| Common Use | Polymer Synthesis (Monomer) | Foaming/Blowing Agent (Plastics/Rubber) |
| Structure | Hydrazine attached to Ring ( | Sulfonyl Hydrazide ( |
| Bridge | Sulfone ( | Ether ( |
| CAS Number | Custom / Research Grade | 80-51-3 |
| Reactivity | Nucleophile (attacks carbonyls) | Decomposes to release |
Safety Note: Sulfonyl hydrazides (OBSH) are thermally unstable and designed to decompose. 4,4'-DHDPS is more thermally stable but should still be handled with care as a hydrazine derivative (potential toxicity/irritant).
Part 5: Analytical Protocols
To verify the identity of synthesized 4,4'-DHDPS, the following protocols are recommended.
1. Infrared Spectroscopy (FTIR)
-
N-H Stretching: Look for doublets in the 3300–3400 cm⁻¹ region (primary amine of hydrazine).
-
Sulfone Stretch: Strong bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ (
symmetric/asymmetric stretch). -
Absence of C-Cl: Disappearance of the C-Cl stretch (1090 cm⁻¹) from the starting material (DCDPS).
2. Proton NMR (
-NMR) in DMSO-
-
Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.
-
Hydrazine Protons: Broad singlets for
and . The chemical shift of the hydrazine protons attached directly to the ring will differ significantly from sulfonhydrazides.
References
-
Synthesis of Polypyrazoles: Bass, R. G., et al. "The Synthesis and Characterization of Some Thermally Stable Polypyrazoles and Acetylene Terminated Aspartimides." VCU Scholars Compass, 1986.
-
Optoelectronic Applications: Grazulevicius, J. V., et al. "Synthesis and photoelectric properties of new glass-forming diphenylsulfone dihydrazones."[2] ResearchGate, 2006.
-
Precursor Data (DCDPS): National Center for Biotechnology Information. "PubChem Compound Summary for CID 6625, 4,4'-Dichlorodiphenyl sulfone."
-
Blowing Agent Comparison (OBSH): OECD SIDS. "4,4'-Oxybis(benzenesulfonyl hydrazide) CAS N°: 80-51-3."
Sources
Literature review of bis-hydrazine compounds containing sulfone bridges
Executive Summary
The integration of sulfone moieties (
These compounds exhibit a unique duality: the sulfone group provides metabolic stability and strong hydrogen-bonding capability (acting as a bioisostere of carbonyls), while the hydrazine unit serves as a versatile "warhead" for covalent interactions (e.g., alkylation) or metal chelation. This guide dissects their chemical architecture, validated synthesis protocols, and therapeutic utility in oncology and antimicrobial resistance.[1]
Chemical Architecture & Classification
To navigate the literature effectively, one must distinguish between the three primary structural subclasses of bis-hydrazine sulfones.
Structural Subclasses
| Subclass | General Structure | Key Chemical Feature | Primary Application |
| 1,2-Bis(sulfonyl)hydrazines | Acidic protons on nitrogen; potential alkylating agents upon activation.[2] | Antineoplastic : Leukemia (L1210), Melanoma.[3] | |
| Sulfone-Bridged Bis-Hydrazones | Conjugated | Enzyme Inhibition : Aldose Reductase (ALR2), Carbonic Anhydrase (CA). | |
| Bis(hydrazinocarbonyl)sulfones | Hydrogen bond donor/acceptor rich; capable of metal chelation. | Antimicrobial : Bactericidal against Gram-positive strains. |
Synthesis Strategies
The synthesis of these compounds relies on nucleophilic substitution or condensation reactions.[4] Below is the decision matrix for selecting the appropriate route.
Synthesis Workflow Diagram
Caption: Divergent synthesis pathways for sulfonyl hydrazines versus hydrazones based on precursor oxidation state.
Validated Experimental Protocol
Target Compound: 1,2-Bis(phenylsulfonyl)hydrazine derivatives (Antineoplastic Scaffold) Rationale: This protocol is selected for its relevance to generating alkylating agents active against L1210 leukemia cell lines.
Materials[2][4][5][6][7][8][9]
-
Reagents: Arylsulfonyl chloride (2.2 eq), Hydrazine hydrate (1.0 eq, 98%), Triethylamine (TEA) or Pyridine (Catalyst).
-
Solvent: Tetrahydrofuran (THF) (Anhydrous) or Ethanol (Abs).
-
Equipment: Round-bottom flask, Ice bath, Buchner funnel.
Step-by-Step Methodology
-
Activation (0-5°C):
-
Dissolve hydrazine hydrate (10 mmol) in anhydrous THF (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice-salt bath to prevent di-substitution at a single nitrogen (though for bis-compounds, we eventually want substitution on both, controlling the exotherm is key).
-
Note: For symmetric bis-sulfonyl hydrazines, add TEA (22 mmol) at this stage.
-
-
Nucleophilic Attack (Addition):
-
Dissolve the Arylsulfonyl chloride (22 mmol) in THF (10 mL).
-
Add the chloride solution dropwise over 30 minutes to the hydrazine solution.
-
Causality: Slow addition prevents localized overheating and decomposition of the hydrazine.
-
-
Reaction Propagation (RT):
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the sulfonyl chloride spot indicates completion.
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL). The bis-sulfonyl hydrazine typically precipitates as a white/off-white solid.
-
Filter via vacuum filtration.
-
Recrystallization: Dissolve the crude solid in boiling ethanol. Allow to cool slowly.
-
Self-Validation: Measure Melting Point (MP). Sharp MP indicates high purity. 1,2-bis(phenylsulfonyl)hydrazine typically melts/decomposes >150°C.
-
Pharmacological Potential & Mechanism of Action
The biological activity of these compounds is dictated by the stability of the
Antineoplastic Activity (Leukemia & Melanoma)
Certain N,N'-bis(arylsulfonyl)hydrazines function as "masked" alkylating agents. Upon metabolic activation (often hydrolytic or enzymatic cleavage), they can generate electrophilic species that alkylate DNA, inhibiting replication.
-
Key Finding: 1,2-bis(methylsulfonyl)-1-methylhydrazine showed superior activity against L1210 leukemia compared to non-methylated analogs, suggesting that the ability to generate specific alkylating species (methyl cations) is crucial.
Enzyme Inhibition (ALR2 & CA)
Bis-hydrazones containing sulfone bridges (e.g., derived from Dapsone or sulfonyl-acetophenones) act as potent inhibitors of Aldose Reductase (ALR2) .
-
Mechanism: The sulfone group acts as a hydrogen bond acceptor in the enzyme's specificity pocket, while the hydrazone linker positions aromatic rings to interact with hydrophobic residues (Trp111, Phe122).
-
Data Highlight:
values in the nanomolar range (12–35 nM) have been reported for bis-hydrazones bearing isovanillin moieties.
Mechanism of Action Diagram
Caption: Dual mechanisms of action: DNA alkylation (oncology) vs. Active site blockade (metabolic disease).
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR findings from recent literature, comparing the efficacy of different sulfone-hydrazine substitutions.
| Compound Class | R-Group Substitution | Target | Activity ( | Ref |
| Bis-Hydrazone | Isovanillin moiety | Aldose Reductase (ALR2) | [2] | |
| Bis-Hydrazone | 3-Chlorophenyl | SARS-CoV-2 ( | [5] | |
| Sulfonyl Hydrazine | Methyl (1,2-bis(methylsulfonyl)) | L1210 Leukemia | [3] | |
| Sulfonyl Hydrazine | Phenyl (Unsubstituted) | L1210 Leukemia | Inactive | [4] |
Key Insight: For antineoplastic activity, alkyl substituents (Methyl) on the sulfone are superior to Aryl groups. Conversely, for enzyme inhibition, bulky Aryl groups on the hydrazone enhance hydrophobic interactions within the binding pocket.
References
-
Exploration of Some Bis‐Sulfide and Bis‐Sulfone Derivatives as Non‐Classical Aldose Reductase Inhibitors. ResearchGate. Link
-
Biological effects of bis-hydrazone compounds bearing isovanillin moiety on the aldose reductase. PubMed. Link
-
1,2-Bis(sulfonyl)hydrazines.[3][5] 3. Effects of structural modification on antineoplastic activity. PubMed. Link
-
Synthesis and evaluation of N,N'-bis(arylsulfonyl)hydrazines as antineoplastic agents. J Med Chem. Link
-
New Bis Hydrazone: Synthesis, X-ray Crystal Structure, DFT Computations... ResearchGate. Link
-
Synthesis and X-Ray Structure of (1Z,2Z)-1,2-Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine. Academia.edu. Link
Sources
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- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
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- 4. psvmkendra.com [psvmkendra.com]
- 5. (PDF) Synthesis and X-Ray Structure of (1 Z ,2 Z )-1,2-Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine [academia.edu]
Methodological & Application
Application Notes & Protocol: [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine as a High-Temperature Chemical Blowing Agent
Author: Gemini, Senior Application Scientist
Publication Date: February 25, 2026
Document ID: CBA-SH-2026-02-25
Abstract & Introduction
These application notes provide a comprehensive technical guide for the use of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine as a chemical blowing agent (CBA) for producing foamed polymers. This document is intended for researchers, scientists, and professionals in materials science and drug development who require detailed protocols for creating cellular polymer structures. This compound belongs to the sulfonyl hydrazide class of blowing agents, which are known for their efficiency in generating nitrogen gas upon thermal decomposition, making them suitable for foaming a wide range of thermoplastic and elastomeric materials.[1] This guide covers critical health and safety protocols, material properties, a step-by-step application workflow for injection molding, characterization of the final foamed product, and the underlying chemical mechanisms. The protocols and principles outlined are derived from established knowledge of analogous sulfonyl hydrazides, such as 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) and p-toluenesulfonyl hydrazide (TSH), providing a robust framework for the application of this specific compound.[2][3]
The fundamental principle involves the uniform dispersion of the CBA into a polymer matrix, followed by heating during processing (e.g., extrusion or injection molding).[4] As the polymer melts, the CBA decomposes at a specific temperature, releasing a significant volume of gas (primarily nitrogen).[5][6] This gas creates and expands bubbles within the molten polymer. Subsequent cooling solidifies the polymer matrix around these gas pockets, resulting in a lightweight, cellular, or foamed structure.[7] The resulting material exhibits benefits such as reduced density, improved thermal and acoustic insulation, and an enhanced strength-to-weight ratio.[4][8]
Critical Health & Safety Protocols
Causality Statement: Hydrazine and its derivatives are classified as hazardous materials, exhibiting potential toxicity, corrosivity, and carcinogenicity.[9][10][11] Strict adherence to the following safety protocols is mandatory to mitigate risks of exposure through inhalation, dermal contact, or ingestion.[12][13]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure. The minimum required PPE includes:
-
Respiratory Protection: All handling of the powdered compound must occur within a certified chemical fume hood to prevent inhalation of airborne particles.[9][10]
-
Eye and Face Protection: Wear splash-proof chemical safety goggles. A full-face shield is required in conjunction with goggles when handling the powder or during any process where splashing is a risk.[9][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[9][12]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[12]
Engineering Controls & Storage
-
Ventilation: Use the compound exclusively within a well-ventilated laboratory and inside a chemical fume hood with sufficient airflow.[10]
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area. Store under an inert atmosphere (e.g., nitrogen blanket) if possible.[10][12] Isolate from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and metals.[10][12]
-
Ignition Sources: Use spark-proof tools and explosion-proof equipment when handling significant quantities.[12]
Emergency & Disposal Procedures
-
Spills: In case of a small spill, secure the area and prevent the spread of dust.[13] Wearing full PPE, carefully clean up the spill using a spill kit designed for solid chemical waste and place it in a sealed, labeled container.[12] For large spills, evacuate the area and contact emergency services.[13]
-
Exposure:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Ingestion: DO NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Waste Disposal: Dispose of waste materials in a dedicated, clearly labeled hazardous waste container.[12][13] Follow all local, state, and federal regulations for hazardous waste disposal.
Physicochemical Properties & Characterization
The performance of a blowing agent is dictated by its physical and chemical properties. While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on well-characterized analogs like OBSH.
| Property | Value / Description | Rationale & Significance |
| Chemical Structure | C₁₂H₁₄N₄O₆S₃ | The sulfonyl hydrazide groups (-SO₂NHNH₂) are the active moieties that decompose to produce gas. |
| Appearance | Expected to be a white to off-white crystalline powder. | The physical form allows for easy blending with polymer powders or granules. |
| Decomposition Temperature (Td) | Estimated Range: 150 - 170 °C | This is the most critical parameter. The Td must align with the processing temperature of the target polymer.[7] It should be high enough to prevent premature decomposition during initial mixing but low enough to ensure full gas release in the melt phase. This range is based on OBSH.[6] |
| Gas Yield | Estimated Range: 120 - 130 mL/g | This value quantifies the foaming efficiency. A higher gas yield allows for lower dosage levels to achieve the desired density reduction. |
| Decomposition Products | Primarily Nitrogen (N₂), Water (H₂O), and sulfur-containing solid residues. | Nitrogen is an ideal, inert blowing gas. The non-gaseous residues remain dispersed in the polymer matrix.[5][14] |
Pre-Application Characterization: TGA & DSC
Before use in a polymer matrix, it is imperative to characterize the thermal decomposition profile of the specific batch of this compound.
-
Thermogravimetric Analysis (TGA): Determines the onset and completion temperatures of decomposition by measuring mass loss as a function of temperature. This provides a precise Td.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with decomposition. Sulfonyl hydrazides undergo exothermic decomposition, and DSC quantifies this heat release, which is a critical parameter for process safety and control.[5][15]
Application Protocol: Foaming of Polypropylene via Injection Molding
This protocol details the use of this compound to produce a structural foam part from polypropylene (PP). Structural foam parts are characterized by a solid outer skin and a cellular core.[16]
Materials & Equipment
-
This compound powder
-
Polypropylene (PP) pellets (ensure processing temperature is compatible with the CBA's Td)
-
Adhesion agent (e.g., mineral oil, ~0.1% by weight) (optional, to prevent separation)[16]
-
Weighing balance, separate mixers/blenders
-
Standard injection molding machine (a shut-off nozzle is highly recommended to prevent gas loss)[16]
-
Test mold (e.g., a plaque mold with a wall thickness > 4 mm is ideal for observing foaming)[16]
Workflow Diagram
Caption: Experimental workflow for polymer foaming using a chemical blowing agent.
Step-by-Step Methodology
Part A: Pre-Processing and Formulation
-
Polymer Drying: Dry the PP pellets according to the manufacturer's specifications to prevent moisture-related defects. Water can interfere with some foaming processes.[7]
-
Dosage Calculation: Determine the weight percentage (wt%) of the blowing agent. A typical starting range is 0.5% to 2.0% by weight.[17][18] For a 1 kg batch of PP and a 1.0 wt% loading:
-
Mass of CBA = 1000 g * 0.01 = 10.0 g
-
Mass of PP = 1000 g - 10.0 g = 990.0 g
-
-
Homogeneous Blending: Uniform dispersion is critical for a uniform cell structure. In a separate mixer, blend the PP pellets and CBA powder. A small amount of adhesive (~0.1%) can be added to coat the pellets and prevent the finer powder from settling.[16]
Part B: Injection Molding Process The goal is to melt the polymer and decompose the CBA inside the machine barrel, then inject a "short shot" (a volume less than the mold cavity) and allow the expanding gas to fill the rest of the mold.[16][17]
-
Set Temperature Profile: The barrel temperature must be above the Td of the CBA in the compression and metering zones to ensure complete decomposition. A typical profile for PP might be:
-
Rear Zone: 180°C
-
Transition Zone: 200°C
-
Front/Metering Zone: 210°C (Ensures T > Td)
-
Nozzle: 200°C (Slightly cooler to increase melt strength)[16]
-
-
Set Back Pressure: Increase the back pressure (e.g., 5-15 bar). Causality: This keeps the dissolved gas in solution within the molten polymer and prevents premature foaming inside the barrel.[17]
-
Set Injection Speed: Use the maximum possible injection speed. Causality: This rapidly transfers the gas-laden melt into the mold, creating a significant pressure drop that triggers nucleation and cell growth.[16]
-
Set Shot Size: Start with a shot size that is 80-90% of the full mold volume. This is the "short shot" that leaves space for the foam to expand.
-
Reduce Holding Pressure: Set the holding pressure to zero or a very low value. Causality: A high holding pressure would suppress foam expansion and counteract the internal pressure from the released gas.[17]
-
Execute Molding Cycle: Load the blended material and begin the automated injection molding cycle. The CBA decomposes in the barrel, and the dissolved gas expands upon injection into the lower-pressure mold cavity, forcing the melt to fill the mold.[16]
Post-Processing and Characterization
-
Density Reduction: Measure the density of the foamed part and compare it to a solid, un-foamed part. Calculate the weight reduction percentage.
-
Morphological Analysis: Cut a cross-section of the foamed part. Using a Scanning Electron Microscope (SEM), examine the internal cellular structure. Analyze the cell size, cell wall thickness, and cell density (cells per cm³).[3][7] A fine, uniform cell structure is typically desired for optimal mechanical properties.[15]
-
Mechanical Testing: Perform relevant mechanical tests, such as tensile strength, flexural modulus, and impact strength, to quantify the effect of the foamed structure on the material's properties.
Mechanism of Thermal Decomposition
The thermal decomposition of sulfonyl hydrazides is a complex exothermic process. While the exact pathway for this compound requires specific experimental validation, a plausible mechanism based on related compounds involves the initial cleavage of the N-S or N-N bonds.[14] This generates unstable radical intermediates that rapidly rearrange and react to form stable products, primarily nitrogen gas.
Caption: A simplified diagram of the thermal decomposition pathway for a sulfonyl hydrazide blowing agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Swirled Surface Finish | Premature foaming at the nozzle; gas escaping before filling is complete. | Increase injection speed; use a shut-off nozzle; lower nozzle temperature slightly to increase melt viscosity. |
| Non-Uniform Cell Structure | Incomplete mixing of CBA; insufficient back pressure; processing temperature too low. | Improve blending technique; increase back pressure to ensure gas remains dissolved; increase barrel temperature to ensure full CBA decomposition. |
| Insufficient Foaming / Low Weight Reduction | CBA dosage too low; processing temperature too low; shot size too large (not a "short shot"). | Increase CBA wt%; increase barrel temperature above Td; reduce the shot size to allow for more expansion. |
| Post-Mold Swelling / Warpage | Insufficient cooling time; excessive internal gas pressure. | Increase cooling time in the mold to allow the part to solidify fully under pressure; optimize CBA dosage to avoid over-foaming. |
References
-
Risk Management and Safety. (n.d.). Hydrazine. University of Notre Dame. Retrieved from [Link]
-
Benzenesulfonyl hydrazide. (2025, June 3). In which industries is Benzenesulfonyl Hydrazide commonly used? LookChem. Retrieved from [Link]
-
Li, L., et al. (2022). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Réti, D., et al. (2018). Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. Polymers. Retrieved from [Link]
- Google Patents. (n.d.). Manufacturing methods of polymer foaming agent that includes a Sulfonyl Hydrazide. Google Patents.
-
Jeong, J., et al. (2012). Synthesis and decomposition performance of a polymeric foaming agent containing a sulfonyl hydrazide moiety. Polymer International. Retrieved from [Link]
-
Will & Co BV Plastics. (n.d.). Blowing agents. Will & Co. Retrieved from [Link]
-
University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). University of Washington. Retrieved from [Link]
-
Harwick Standard. (n.d.). Blowing Agent: Organic: Benzenesulfonyl Hydrazide. Harwick Standard. Retrieved from [Link]
-
Jeong, J., et al. (2013). Sulfonyl hydrazide-based polymeric foaming agent nanoparticles. Journal of Nanoparticle Research. Retrieved from [Link]
-
DPL Group. (2025, June 18). Discover the Unrivaled Advantages of OBSH Foaming Agents in Industrial Applications. DPL Group. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
Charoeythornkhajornchai, P., et al. (2013). Effect of Foaming Temperature and Blowing Agent Content on Cure Characteristics, Mechanical and Morphological Properties of Natural Rubber Foams. Advanced Materials Research. Retrieved from [Link]
-
Wang, C., et al. (2018). Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers. Retrieved from [Link]
-
Wang, C., & Wang, Z. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. Retrieved from [Link]
-
Clark, R. F. (1953). Sulfonyl Hydrazide Blowing Agents for Rubber and Plastics. Industrial & Engineering Chemistry. Retrieved from [Link]
-
OUCI. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Olin Chemical. Retrieved from [Link]
-
Vahidifar, A., et al. (2022). Chemistry, Processing, Properties, and Applications of Rubber Foams. Polymers. Retrieved from [Link]
-
Réti, D., et al. (2018). Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. ResearchGate. Retrieved from [Link]
-
Shuntai. (n.d.). 4,4'-oxydibenzenesulfonyl Hydrazide /OBSH Foaming Agent. Shuntai. Retrieved from [Link]
-
Bergen International. (n.d.). Chemical Foaming Agent Molding Processing Guide. Bergen International. Retrieved from [Link]
-
Garbacz, T., & Bociąga, E. (2016). The Effect of Blowing Agents on the Effectiveness of Poly(Vinyl Chloride) Extrusion. Advances in Science and Technology Research Journal. Retrieved from [Link]
-
DPL Group of Companies. (2024, January 31). How Chemical Blowing Agents Enhance Polymer Performance. DPL Group. Retrieved from [Link]
-
Sinha, B. K., & Patterson, M. A. (1983). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Current Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible mechanism of decomposition of hydrazine catalyzed. ResearchGate. Retrieved from [Link]
-
Sevastyanov, A. L., et al. (2020). Properties of polyurethane foam with fourth-generation blowing agent. Journal of Physics: Conference Series. Retrieved from [Link]
-
Antušek, A., et al. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules. Retrieved from [Link]
-
Defense Technical Information Center. (1971, October 27). Research on Hydrazine Decomposition. DTIC. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. ResearchGate. Retrieved from [Link]
-
Otsuka Chemical Co., Ltd. (n.d.). Blowing agent Uniform AZ P series. Otsuka Chemical. Retrieved from [Link]
-
Solstice Inc. (2026, January). Solstice® Gas Blowing Agent. Solstice. Retrieved from [Link]
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Application Notes & Protocols: Condensation Reactions of Sulfonylphenyl Hydrazines
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the procedures for condensation reactions involving sulfonylphenyl hydrazines to form N-sulfonylhydrazones. Moving beyond a simple recitation of steps, this document delves into the underlying reaction mechanisms, critical process parameters, and practical, field-proven protocols. It emphasizes the causality behind experimental choices to ensure reproducibility and success. The content is structured to serve as both a theoretical primer and a practical bench-side manual, incorporating safety protocols, characterization data, and troubleshooting advice to create a self-validating system for laboratory application.
Introduction: The Significance of N-Sulfonylhydrazones
The condensation reaction between a sulfonylphenyl hydrazine and a carbonyl compound (an aldehyde or ketone) yields an N-sulfonylhydrazone. This structural motif is of profound importance in modern organic and medicinal chemistry. Sulfonylhydrazones are not merely stable intermediates but are recognized as privileged pharmacophores, possessing a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties[1][2][3]. Their utility stems from a unique combination of structural features: the sulfonyl group modulates electronic properties and lipophilicity, while the imine linkage provides a site for hydrogen bonding and further chemical elaboration[1][2].
Furthermore, N-sulfonylhydrazones are versatile building blocks in synthesis. They are key precursors in reactions such as the Shapiro reaction and are instrumental in the construction of complex heterocyclic systems like indoles via the Fischer indole synthesis[4][5]. The ability to readily synthesize a diverse library of these compounds by varying both the hydrazine and carbonyl components makes them an invaluable tool for drug discovery and development programs[3][6].
Reaction Mechanism: An Acid-Catalyzed Pathway
The formation of an N-sulfonylhydrazone is a classic example of a condensation reaction, specifically an alkylimino-de-oxo-bisubstitution. The reaction is typically performed under acidic conditions, as catalysis is essential to activate the carbonyl group toward nucleophilic attack by the weakly basic sulfonyl hydrazine.[4][7]
The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (H-A) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of the sulfonylphenyl hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final, stable N-sulfonylhydrazone product.
The reaction is driven to completion by the removal of water, often accomplished through azeotropic distillation or the use of dehydrating agents[7].
General Considerations and Safety Precautions
Reagent Selection and Purity
-
Carbonyl Compound: Aldehydes are generally more reactive than ketones. The purity of the carbonyl compound is crucial, as impurities can lead to side reactions and difficult purification.
-
Sulfonylphenyl Hydrazine: Commercially available or synthesized sulfonylphenyl hydrazines should be of high purity. They are typically stable, crystalline solids.
-
Solvent: The choice of solvent is critical. Alcohols (e.g., ethanol, methanol) are commonly used as they effectively dissolve the reactants and the resulting product often precipitates upon cooling or addition of water. For less reactive carbonyls, glacial acetic acid can serve as both the solvent and the catalyst.
-
Catalyst: A few drops of a strong acid like concentrated HCl or H₂SO₄ are often sufficient. In many cases, using acetic acid as the solvent provides the necessary acidity[8]. Solid acid catalysts, like Amberlite resins, can also be employed to simplify workup[9].
Safety Precautions
Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate care.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[12][13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]
-
Handling: Avoid all personal contact. Hydrazines can be corrosive and toxic upon skin contact, inhalation, or ingestion.[10][14] In case of contact, immediately flush the affected area with copious amounts of water and remove contaminated clothing.[13][14]
-
Storage: Store sulfonylphenyl hydrazines in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers and acids.[12][13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
The following protocols provide a general framework. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
General Protocol for N-Sulfonylhydrazone Synthesis
This protocol is a standard method for the condensation of an aldehyde or ketone with a sulfonylphenyl hydrazine.
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfonylphenyl hydrazine (1.0 eq).
-
Dissolution: Add a suitable solvent, such as absolute ethanol (approx. 5-10 mL per mmol of hydrazine), and stir until the solid is mostly dissolved.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid or concentrated HCl (e.g., 2-3 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. The reaction is often complete within 1-3 hours[15]. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC). The product hydrazone is typically more non-polar than the starting hydrazine.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate directly from the solution. If not, slowly add the reaction mixture to a beaker of cold water with stirring to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, commonly ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain the final N-sulfonylhydrazone.
Application Protocol: Fischer Indole Synthesis Precursor
N-sulfonylhydrazones can be intermediates in multi-step syntheses. The Fischer indole synthesis is a prime example where the hydrazone is formed first, often in situ, and then cyclized under stronger acidic conditions to form an indole ring system.[4][16]
Step-by-Step Methodology:
-
Hydrazone Formation (Step 1): In a flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and a ketone (e.g., cyclohexanone, 1.1 eq) in glacial acetic acid.
-
Initial Reaction: Heat the mixture gently (e.g., 60-80 °C) for 15-30 minutes to form the phenylhydrazone intermediate. This can be confirmed by TLC analysis.
-
Cyclization (Step 2): Introduce a stronger acid catalyst for the cyclization step. This can be polyphosphoric acid (PPA) or a solid acid resin like Amberlite IR 120 H.[4][9]
-
Heating: Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) to drive the[3][3]-sigmatropic rearrangement and subsequent cyclization. The reaction time can range from 1 to 15 hours.[4][17]
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize the mixture with a base (e.g., NaOH solution) until it is alkaline.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude indole product is then purified by column chromatography.
Characterization of N-Sulfonylhydrazones
Proper characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Key Observables and Typical Ranges |
| ¹H NMR | N-H Proton: A characteristic singlet, often broad, appearing far downfield (δ 11-13 ppm) in DMSO-d₆.[18] Azomethine Proton (CH=N): A singlet in the region of δ 8.0-8.8 ppm.[15][18] Aromatic Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).[19] |
| ¹³C NMR | Azomethine Carbon (C=N): A signal in the range of δ 143-163 ppm.[15][20] |
| FT-IR | N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹. C=N Stretch: A characteristic absorption band around 1600-1640 cm⁻¹.[18][20] S=O Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. |
| Mass Spec. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be clearly visible, confirming the molecular weight of the product. |
| Melting Point | N-sulfonylhydrazones are typically stable, crystalline solids with sharp, well-defined melting points. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Insufficiently reactive carbonyl (e.g., a hindered ketone).• Inadequate catalysis.• Low reaction temperature. | • Increase reaction temperature and/or time.• Switch to a stronger acid catalyst or use glacial acetic acid as the solvent.• Ensure reagents are pure. |
| Oily Product / Failure to Crystallize | • Presence of impurities.• Product is intrinsically an oil or low-melting solid. | • Attempt to purify the oil via column chromatography.• Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification.• Ensure complete removal of starting materials. |
| Multiple Products on TLC | • Side reactions (e.g., self-condensation of the carbonyl).• Decomposition of starting material or product. | • Lower the reaction temperature.• Use a slight excess (1.05 eq) of the hydrazine to consume the carbonyl.• Purify the desired product carefully using column chromatography or recrystallization. |
References
- Vertex AI Search. (2025, August 20). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC.
- Vertex AI Search. Novel Sulfonylhydrazones With Sulfonate Ester Framework: Promising Dual Inhibitors of AChE and hCAs - PMC.
- ResearchGate. (2026, January 28). Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies.
- Wikipedia. Fischer indole synthesis.
- Santa Cruz Biotechnology. Hydrazine.
- DTIC. Safety and Handling of Hydrazine.
- ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development.
- ResearchGate. General synthesis method of the sulfonyl hydrazones and related Pd (II) complexes.
- Academia.edu. Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles.
- Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.
- Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET.
- Alfa Chemistry. Fischer Indole Synthesis.
- PubMed. (2008). A three-component Fischer indole synthesis.
- ResearchGate. General synthesis pathway for new sulfonyl hydrazones (9–20).
- Thieme Chemistry. Sulfonamides from N-Tosylhydrazones in One Step - SYNFORM.
- ResearchGate. The syntheses of the novel sulfonyl hydrazones derivatives. Reagents....
- ACS Publications. (2021, March 16). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis | The Journal of Organic Chemistry.
- ResearchGate. Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes.
- ResearchGate. Synthesis and characterization of new N- Aryl sulfonyl hydrazone compounds.
- PubMed. (2018, July 15). Synthesis of substituted aromatic heterocyclic sulfonyl hydrazone compounds and in vitro anti-hepatoma activity: preliminary results.
- Vertex AI Search. (2022, April 22). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole ... - PMC.
- MDPI. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
- Wikipedia. Carbonyl condensation.
- Vertex AI Search. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
Sources
- 1. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonylhydrazones With Sulfonate Ester Framework: Promising Dual Inhibitors of AChE and hCAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted aromatic heterocyclic sulfonyl hydrazone compounds and in vitro anti-hepatoma activity: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles [academia.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Note: Synthesis of High-Performance Polyurethane-Ureas Using Hydrazine Derivatives as Chain Extenders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elevating Polyurethane Performance with Hydrazine Chemistry
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications ranging from flexible foams and elastomers to rigid coatings and adhesives. Their remarkable properties are derived from their segmented block copolymer structure, which consists of alternating soft segments (SS), typically a long-chain polyol, and hard segments (HS), formed by the reaction of a diisocyanate with a short-chain diol or diamine known as a chain extender.[1][2] The thermodynamic incompatibility between these segments leads to microphase separation, where the hard segments form ordered domains within the flexible soft segment matrix, acting as physical crosslinks that impart strength and elasticity.[2][3]
The choice of chain extender is critical as it directly influences the structure of the hard segments and the overall degree of phase separation.[1] While diols are commonly used, diamines react with isocyanates to form urea linkages (-NH-CO-NH-). These polyurethane-urea (PUU) structures offer a significant performance advantage. The urea group, with two N-H protons, can act as a bidentate hydrogen bond donor, forming stronger and more thermally stable physical crosslinks compared to the single N-H bond in a urethane group.[2]
Hydrazine (H₂N-NH₂) and its derivatives stand out as exceptionally potent diamine chain extenders. Due to the high nucleophilicity of the amine groups, the reaction with isocyanates is extremely rapid and efficient. The resulting di-urea linkages create highly ordered and strongly interacting hard segments, leading to a superior degree of microphase separation.[3] This enhanced morphology translates into materials with substantially improved thermal stability, tensile strength, and overall robustness, making them suitable for demanding applications in defense, aerospace, and advanced biomedical devices.[4] This document provides a comprehensive guide to the synthesis and characterization of high-performance polyurethane-ureas using hydrazine derivatives.
The Chemistry of Hydrazine-Based Chain Extension
Urethane vs. Urea Linkages: The Hydrogen Bonding Advantage
The fundamental reaction in polyurethane chemistry is the addition of an alcohol to an isocyanate group to form a urethane linkage. When a diamine like hydrazine is used, an analogous reaction occurs to form a urea linkage.[2][5]
-
Urethane Formation: R-NCO + R'-OH → R-NH-CO-O-R'
-
Urea Formation: R-NCO + R'-NH₂ → R-NH-CO-NH-R'
The key difference lies in the hydrogen bonding capacity. The urea group contains two N-H protons, both of which can participate in hydrogen bonding with the carbonyl oxygen (C=O) of adjacent urea or urethane groups. This bidentate hydrogen bonding creates a much stronger and more organized hard segment domain compared to the monodentate bonding in urethane groups.[2] This leads to materials that are generally stiffer and more resilient.[2]
Mechanism: Enhanced Microphase Separation
The synthesis of a polyurethane-urea using hydrazine is typically a two-step process. First, a long-chain polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with a stoichiometric amount of hydrazine hydrate. The hydrazine rapidly reacts with the terminal isocyanate groups, linking the prepolymer chains together and forming the final high-molecular-weight polymer.
The powerful hydrogen bonding of the newly formed urea groups drives the hard segments to self-assemble into well-defined, quasi-crystalline domains. This efficient phase separation is the primary mechanism behind the performance enhancement.[3] Research has shown that using diacylhydrazines as chain extenders significantly increases the proportion of ordered, hydrogen-bonded carbonyl groups, leading to clearer microphase separation observable via microscopy and a higher storage modulus.[3]
Experimental Protocol: Two-Step Synthesis of a Polyurethane-Urea (PUU)
This protocol describes the synthesis of a PUU elastomer using a polyether-based polyol, an aromatic diisocyanate, and hydrazine hydrate as the chain extender.
Overview of the Synthetic Workflow
Caption: Workflow for the two-step synthesis of a polyurethane-urea elastomer.
Materials and Equipment
| Reagents | Purpose | Supplier Example |
| Polytetramethylene ether glycol (PTMEG), Mn=2000 | Soft Segment Polyol | Sigma-Aldrich |
| 4,4'-Diphenylmethane diisocyanate (MDI) | Hard Segment Isocyanate | Sigma-Aldrich |
| Hydrazine hydrate (64% Hydrazine) | Chain Extender | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent | Fisher Scientific |
| Dibutylamine | For NCO Titration | Sigma-Aldrich |
| Hydrochloric acid (HCl), 0.1 N standard solution | For NCO Titration | Fisher Scientific |
| Bromophenol blue | Indicator | Fisher Scientific |
Equipment: 3-neck round bottom flask, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, dropping funnel, vacuum oven, tensile tester.
Precautionary Measures
WARNING: Isocyanates like MDI are potent respiratory and skin sensitizers. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Step 1: Synthesis of Isocyanate-Terminated Prepolymer
-
Reactor Setup: Assemble a 500 mL three-neck flask with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Dehydration: Charge the flask with PTMEG (e.g., 100 g, 0.05 mol) and anhydrous DMF (100 mL). Heat the mixture to 80°C under a slow stream of nitrogen for 1 hour to remove any residual water.
-
Isocyanate Addition: Cool the mixture to 60°C. In a separate beaker, carefully melt MDI (e.g., 25 g, 0.1 mol) at 50°C. The molar ratio of NCO to OH groups should be 2:1. Add the molten MDI to the reactor slowly.
-
Reaction: Increase the temperature to 75°C and maintain it for 3 hours with constant stirring. The viscosity of the solution will increase as the prepolymer forms.
-
Reaction Monitoring (Crucial): The reaction progress must be monitored by determining the free isocyanate content (%NCO) using the standard dibutylamine back-titration method (ASTM D2572). The reaction is complete when the experimental %NCO value matches the theoretical calculated value.
Step 2: Chain Extension with Hydrazine Hydrate
-
Cooling: Once the target %NCO is reached, cool the prepolymer solution to 5°C in an ice bath. This is critical to control the highly exothermic reaction with hydrazine.
-
Chain Extender Preparation: Prepare a solution of hydrazine hydrate in DMF. The amount of hydrazine should be calculated to provide a stoichiometric ratio of NH₂ groups to free NCO groups of approximately 0.98:1. A slight deficiency of the amine extender prevents the final polymer from being too brittle.
-
Addition: Add the hydrazine solution dropwise to the vigorously stirred prepolymer solution over 30 minutes. A rapid increase in viscosity will be observed, indicating polymerization.
-
Completion: After the addition is complete, continue stirring for another hour at room temperature.
Casting and Curing
-
Degassing: Place the viscous polymer solution in a vacuum chamber to remove any dissolved gas bubbles.
-
Casting: Pour the bubble-free solution into a pre-heated, release-agent-coated glass mold to achieve a desired thickness (e.g., 2 mm).
-
Curing: Place the mold in an oven and cure at 80°C for 12 hours, followed by 2 hours at 100°C to ensure complete reaction.
-
Post-Curing: After cooling, carefully demold the elastomer sheet. For optimal and stable properties, allow the sheet to post-cure at ambient temperature for 7 days before characterization.
Characterization of the Resulting Polyurethane-Urea
-
Structural Analysis (FTIR): Attenuated Total Reflectance (ATR-FTIR) is used to confirm the chemical structure. Key indicators of a successful reaction include the complete disappearance of the strong NCO stretching band at ~2270 cm⁻¹ and the appearance of bands corresponding to N-H stretching (~3320 cm⁻¹) and the urea C=O stretching at ~1640 cm⁻¹. The urethane C=O stretch will be visible at ~1730 cm⁻¹.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is performed to assess thermal stability. PUUs extended with hydrazine typically show higher onset degradation temperatures compared to their diol-extended counterparts. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperatures (Tg) of the soft and hard segments. A more distinct separation between the soft segment Tg and the hard segment thermal transitions indicates a higher degree of microphase separation.[3]
-
Mechanical Properties: Dog-bone shaped specimens should be cut from the cured sheet and tested according to ASTM D412 standards on a universal testing machine. Key properties to measure are ultimate tensile strength (MPa), elongation at break (%), and Young's Modulus (MPa).
Expected Results and Data Comparison
The use of hydrazine hydrate as a chain extender is expected to yield a PUU with significantly enhanced mechanical and thermal properties compared to a conventional polyurethane (PU) synthesized with a diol chain extender like 1,4-butanediol (BDO).
| Property | Conventional PU (BDO Extender) | High-Performance PUU (Hydrazine Extender) | Rationale for Improvement |
| Tensile Strength (MPa) | ~25 MPa | >45 MPa | Stronger, more cohesive hard segment domains formed by bidentate urea hydrogen bonds.[3] |
| Elongation at Break (%) | ~550% | ~450% | Increased physical crosslink density from hard domains can reduce ultimate elongation. |
| Young's Modulus (MPa) | ~15 MPa | ~30 MPa | Higher stiffness imparted by the well-defined hard segment morphology. |
| TGA Onset Temp (5% weight loss) | ~310 °C | ~340 °C | Higher thermal energy required to disrupt the stable, hydrogen-bonded urea linkages. |
| Soft Segment Tg (DSC) | ~ -45 °C | ~ -55 °C | Better phase separation leads to a more "pure" soft phase with a lower Tg.[3] |
Visualization of the Reaction Mechanism
Caption: Reaction of an isocyanate-terminated prepolymer with hydrazine to form a polyurethane-urea.
Conclusion
The use of hydrazine and its derivatives as chain extenders provides a powerful and efficient method for creating high-performance polyurethane-ureas. The formation of strong, bidentate hydrogen bonds within the urea linkages promotes a high degree of microphase separation, resulting in materials with superior mechanical strength and thermal stability compared to conventional polyurethanes. While handling precautions for hydrazine are essential, the significant improvement in material properties justifies its use in applications where performance and durability are paramount. The protocols and principles outlined in this note serve as a foundational guide for researchers aiming to develop next-generation polyurethane materials.
References
- US20170174815A1 - Polyurethane-polyurea dispersions comprising hydrazine or hydrazide chain extenders - Google P
- WO2015183654A1 - Polyurethane-polyurea dispersions comprising hydrazine or hydrazide chain extenders - Google P
-
Effect of diacylhydrazine as chain extender on microphase separation and performance of energetic polyurethane elastomer - SciSpace. (URL: [Link])
- US3264231A - Hydroxy (polyalkylenoxy)
-
(PDF) Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - ResearchGate. (URL: [Link])
-
Synthesis of New Polyurethanes Based on 2,3-Dihidro-1,4-Phthalazinedione. (URL: [Link])
-
Polyurea - Wikipedia. (URL: [Link])
-
Synthesis and characterization of metal-containing polyurethane-ureas. (URL: [Link])
-
Conversion of urea to hydrazine: Hofmann reaction or Favorskii analogue? Exploring reaction mechanism through isotopic labeling studies | Request PDF - ResearchGate. (URL: [Link])
-
Effect of treatment with hydrazine and waterborne polyurethane on the colour value of the basic red dye on acrylic fabric - ResearchGate. (URL: [Link])
-
EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES - Lume UFRGS. (URL: [Link])
-
Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC. (URL: [Link])
-
Hydrazine Hydrate - Jebsen & Jessen Chemicals. (URL: [Link])
-
Biobased Waterborne Polyurethane-Ureas Modified with POSS-OH for Fluorine-Free Hydrophobic Textile Coatings - MDPI. (URL: [Link])
-
"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (URL: [Link])
-
Preparation and Properties of Bio-Based Polyurethane Controlled Release Urea Coating with Photosensitivity | ACS Omega - ACS Publications. (URL: [Link])
Sources
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. Advances in Waterborne Polyurethane and Polyurethane-Urea Dispersions and Their Eco-friendly Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyurea - Wikipedia [en.wikipedia.org]
- 6. jebchemicals.com [jebchemicals.com]
Troubleshooting & Optimization
Purification techniques for recrystallizing 4,4'-Dihydrazinodiphenyl sulfone
The following technical guide is structured as a dedicated support center resource for researchers working with 4,4'-Dihydrazinodiphenyl sulfone (DHDPS) . It synthesizes established synthetic protocols with practical troubleshooting derived from hydrazine chemistry.
Topic: Recrystallization & Impurity Management Target Audience: Polymer Chemists, Organic Synthesis Researchers Document ID: DHDPS-PUR-001[1]
Core Technical Overview
4,4'-Dihydrazinodiphenyl sulfone (DHDPS) is a critical bifunctional intermediate, primarily used in the synthesis of high-performance polymers such as polypyrazoles and polyacylhydrazones.[1] Its purity is paramount because even trace mono-functional impurities (e.g., 4-chloro-4'-hydrazinodiphenyl sulfone) can act as chain terminators, drastically reducing the molecular weight of the final polymer.[1]
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 1,1'-(Sulfonylbis(4,1-phenylene))dihydrazine[1]
-
Precursor: 4,4'-Dichlorodiphenyl sulfone (DCDPS)[1]
-
Key Impurities:
Troubleshooting Guide (Q&A)
Direct solutions to common experimental failures.
Q1: My crude product is a dark pink or brown color. Is this normal?
Diagnosis: No, pure DHDPS should be white to off-white.[1] Coloration indicates oxidation of the hydrazine moiety to azo (
-
Degas Solvents: Ensure all recrystallization solvents are degassed (sparged with
or Ar) prior to heating.[1] -
Add Antioxidant: Add a pinch of sodium dithionite (
) or sodium bisulfite to the hot recrystallization solution to reduce colored oxidation products.[1] -
Charcoal Treatment: If color persists, treat the hot solution with activated carbon (1-2% w/w) for 15 minutes before hot filtration.[1]
Q2: The product will not dissolve in boiling ethanol. What should I do?
Diagnosis: DHDPS has lower solubility than its diamino analogue (Dapsone).[1] Ethanol alone may not be sufficient for large-scale recrystallization.[1] Corrective Action:
-
Switch Solvent System: Use DMF/Water or DMSO/Water . Dissolve the crude solid in minimal hot DMF (
), then slowly add hot water until persistent turbidity is observed.[1] Cool slowly. -
Alternative: Use Dioxane/Water (approx. 3:1 ratio).[1] Dioxane is an excellent solvent for sulfones and is miscible with water.
Q3: My melting point is lower than expected or broad.
Diagnosis: Likely contamination with the mono-substituted intermediate (4-chloro-4'-hydrazinodiphenyl sulfone).[1] This occurs if the amination reaction stopped prematurely. Corrective Action:
-
Reprocess: You cannot easily remove the mono-chloro impurity by simple recrystallization due to structural similarity.
-
Chemical Fix: Reflux the material again with excess hydrazine hydrate (10 equiv.) in dioxane for 6–12 hours to force the conversion of the remaining chloro-groups to hydrazines. Then proceed to purification.
The Master Protocol: Recrystallization SOP
Standard Operating Procedure for High-Purity Isolation.
Phase A: Crude Cleanup (Salt Removal)
Before recrystallization, inorganic salts (hydrazine hydrochloride) must be removed.[1]
-
Suspend the crude filter cake in degassed water (10 mL per gram of solid).
-
Stir vigorously at
for 30 minutes. -
Filter while warm and wash with copious warm water until the filtrate pH is neutral (pH 7).
-
Dry the solid partially (it can remain damp for Phase B).
Phase B: Recrystallization (Ethanol/Water Method)
Recommended for removing organic impurities.[1]
| Parameter | Specification | Notes |
| Primary Solvent | Ethanol (95%) | Degassed.[1] |
| Co-Solvent | Deionized Water | Used to induce precipitation. |
| Concentration | ~20 mL/g | Adjust based on scale. |
| Temperature | Reflux ( | Do not overheat; hydrazines are thermally sensitive.[1] |
Step-by-Step Protocol:
-
Dissolution: Place the washed crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add Ethanol (95%) (approx. 15 mL per gram of solid).[1]
-
Heating: Heat to reflux under an inert atmosphere (
).[1] If the solid does not dissolve completely after 15 minutes, add Ethanol in 5 mL increments. -
Crystallization: Remove from heat. While still hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of ethanol to clear the turbidity.
-
Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) to grow defined crystals. Then, cool in an ice bath (
) for 1 hour. -
Isolation: Filter the white needles/powder under vacuum.
-
Washing: Wash the cake with cold 50% Ethanol/Water.
-
Drying: Dry in a vacuum oven at
for 12 hours. Store in the dark.
Visual Workflow: Purification Logic
The following diagram illustrates the decision matrix for solvent selection and impurity removal.
Caption: Decision tree for the purification of 4,4'-Dihydrazinodiphenyl sulfone, highlighting oxidation management and solvent selection.
Storage & Stability
-
Atmosphere: Hydrazines are sensitive to oxidative degradation. Store under Nitrogen or Argon.
-
Temperature: Refrigerate (
) for long-term storage. -
Light: Protect from light to prevent photo-oxidation (amber vials).[1]
References
-
Preparation of Polypyrazoles: Bass, R. G., & Waldbauer, R. O. (1986).[1] The Synthesis and Characterization of Some Thermally Stable Polypyrazoles and Acetylene Terminated Aspartimides. VCU Scholars Compass.[1] Link
-
General Hydrazine Synthesis: Organic Syntheses, Coll.[1] Vol. 3, p. 239 (1955); Vol. 24, p. 53 (1944).[1] (Methodology for aryl hydrazines from aryl halides). Link[1]
-
Sulfone Chemistry: Separation and purification of 4,4'-dihydroxy diphenyl sulfone. US Patent 3551501A.[1] (Reference for sulfone solubility behavior). Link
Sources
Technical Support Center: Controlling Decomposition Rates of Hydrazine Blowing Agents
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hydrazine-based blowing agents. This resource is designed to provide you with in-depth, field-proven insights into controlling the decomposition rates of these materials during your processing experiments. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of azodicarbonamide (ADC), and how do they influence the foaming process?
Azodicarbonamide (ADC) is a widely used exothermic chemical blowing agent. Upon thermal decomposition, it primarily releases a mixture of gases including nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃).[1][2] The generation of these gases within a polymer matrix creates a cellular structure, resulting in a foamed product.[1]
The specific composition of the gas mixture and the solid residues can be influenced by the presence of activators or other additives.[3] For example, isocyanic acid (HNCO) can be formed, which can then trimerize.[3] The controlled release of these gases is critical for achieving a uniform cell structure and desired final product density.[4][5]
Q2: My process is experiencing "pre-foaming." What causes this, and how can I prevent it?
"Pre-foaming" refers to the premature decomposition of the blowing agent before the polymer melt has reached the desired viscosity or processing stage. This often results in a coarse, irregular cell structure, and in some cases, gas can escape through the hopper.[6]
Common Causes and Solutions:
-
Melt Temperature Too High in Early Stages: If the temperature in the feeding zone of your extruder is above the initial decomposition temperature of the blowing agent, it will start to decompose too early.[6]
-
Solution: Lower the temperature of the feeding zone to prevent premature decomposition.[6]
-
-
Insufficient Melt Pressure: A low-pressure profile can lead to the formation of bubbles before the polymer can adequately contain them.[6]
-
Solution: Increase the melt pressure. In extrusion, using a grooved barrel can help achieve a quicker pressure increase.[6] For injection molding, adjusting screw design and processing parameters can help maintain sufficient back pressure.
-
-
Low Melting Point of Blowing Agent Masterbatch: Masterbatches with low melting points can melt too early at the barrel wall, leading to premature gas release.[6]
-
Solution: Select a masterbatch with a melting point that is better suited to your processing temperature profile.
-
Q3: The decomposition of my hydrazine blowing agent seems incomplete. What are the consequences, and how can I ensure full decomposition?
Incomplete decomposition of the blowing agent is an inefficient use of the material and can lead to several processing issues.
Consequences of Incomplete Decomposition:
-
Uneconomical Process: You are not achieving the maximum gas yield from the blowing agent.[6]
-
Agglomerates: Undecomposed particles can form agglomerates.[6]
-
Process Disruptions: These agglomerates can clog melt filters.[6]
-
Poor Product Quality: They can also cause voids, poor cell structure, and a poor surface appearance in the final product.[6]
Solutions to Ensure Complete Decomposition:
-
Optimize Melt Temperature: If the melt temperature is too low, the blowing agent will not fully decompose.[6] Ensure your processing temperature profile reaches and maintains the necessary temperature for the selected blowing agent.
-
Sufficient Residence Time: The polymer melt needs to be held at the decomposition temperature for a long enough time to allow for complete reaction. Adjusting screw speed and extruder length-to-diameter (L/D) ratio can influence residence time. An L/D ratio of at least 24:1 is generally recommended for foam extrusion.[6]
Q4: How do activators and inhibitors affect the decomposition temperature of hydrazine blowing agents?
The decomposition temperature of hydrazine blowing agents, such as azodicarbonamide (ADC), can be significantly modified through the use of activators and inhibitors.
-
Activators: These are chemical additives that lower the decomposition temperature of the blowing agent.[3] This allows for foaming at lower processing temperatures, which can be beneficial for heat-sensitive polymers.[7] Common activators include metal compounds such as zinc oxide, zinc stearate, and salts of lead, cadmium, and barium.[3][7][8] The presence of these activators can reduce the decomposition temperature to as low as 125°C, although practical rates are often achieved at 160°C and above.[3]
-
Inhibitors: While less commonly discussed, certain substances can hinder the decomposition process, effectively acting as inhibitors. For instance, storing hydrazine blowing agents in humid conditions can lead to moisture absorption, which can inhibit the decomposition reactions.[9]
The choice of activator should be carefully considered, as some can have other effects. For example, lead activators may reduce the overall gas yield.[3]
Q5: What are the key safety precautions I should take when handling hydrazine-based blowing agents?
Hydrazine and its derivatives are hazardous materials that require careful handling to mitigate risks.[10][11][12]
Core Safety Protocols:
-
Ventilation: Always handle hydrazine-based compounds in a well-ventilated area, preferably within a certified emergency eyewash and safety shower-equipped laboratory with a fume hood.[10][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, a face shield, a fire/flame-resistant lab coat, and chemical-resistant gloves (such as neoprene or nitrile).[10][13]
-
Avoid Incompatible Materials: Hydrazine is a strong reducing agent and should be kept away from oxidizing materials, acids, and metal oxides (such as iron, copper, and lead) to prevent vigorous reactions, ignition, or explosions.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[10] It is often recommended to store under an inert atmosphere like nitrogen.[10]
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, remove all ignition sources, and prevent the material from entering drains.[10] Neutralize small spills by diluting with water and then adding a 5% calcium hypochlorite solution.[14]
Troubleshooting Guides
Guide 1: Poor Cell Structure and Non-Uniform Density
Problem: The final foamed product exhibits a coarse, open, or non-uniform cell structure, leading to inconsistent density and poor mechanical properties.[15]
Troubleshooting Workflow:
Caption: Simplified thermal decomposition of Azodicarbonamide.
Logical Relationship of Processing Parameters
Caption: Interplay of key processing parameters in foaming.
References
- The Science and Scope of Azodicarbonamide in Modern Manufacturing. (2025, October 27). Google Vertex AI Search.
- JPS59225156A - Method for adjusting decomposition temperature of azodicarbonamide and blowing agent composition.
- Hydrazine - Risk Management and Safety. [Source Not Available].
- Azodicarbonamide Presentation.
- Azodicarbonamide. Wikipedia.
- Performance Chemicals Hydrazine. Arxada.
- Kinetics of azodicarbonamide decomposition in the presence of an initiator for obtaining solid foams. (2019, May 17).
- Chemical Foaming Agent Extrusion Processing Guide.
- Safety and Handling of Hydrazine. DTIC.
- Mastering AC Blowing Agent Performance: Gas Volume, Particle Size & Decomposition Temper
- Quantification of Ammonia Release from Polymer Blowing Agents by Means of TGA-FT-IR. (2020, December 31). NETZSCH.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013, September 5).
- Hydrazine Standard Operating Procedure Templ
- Determination of decomposition kinetics by
- THE EFFECT OF BLOWING AGENTS ON THE EFFECTIVENESS OF POLY(VINYL CHLORIDE) EXTRUSION. (2016, December 1). astrj.com.
- Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. (2018, October 17). MDPI.
- How Chemical Blowing Agents Enhance Polymer Performance. (2024, January 31). DPL Group of Companies.
- Hydrocerol™ Chemical Foaming Agents. Avient.
- Guide to Troubleshoot Continuous Foam Production Challenges. (2025, December 25). [Source Not Available].
Sources
- 1. Azodicarbonamide - Wikipedia [en.wikipedia.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. icodassociates.com [icodassociates.com]
- 4. thedplgroup.com [thedplgroup.com]
- 5. thedplgroup.com [thedplgroup.com]
- 6. Extrusion Processing Guide – Bergen International [bergeninternational.com]
- 7. researchgate.net [researchgate.net]
- 8. JPS59225156A - Method for adjusting decomposition temperature of azodicarbonamide and blowing agent composition - Google Patents [patents.google.com]
- 9. Mastering AC Blowing Agent Performance: Gas Volume, Particle Size & Decomposition Temperature Guide for Industrial Optimization [zjshuntaitech.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. arxada.com [arxada.com]
- 15. santechfoammachines.com [santechfoammachines.com]
Technical Support Center: High-Purity Synthesis of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
Topic: Minimizing side reactions in the synthesis of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine (Dapsone Dihydrazine). Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Troubleshooting Guide & FAQs.
Introduction: The Mechanic of the Synthesis
Welcome to the technical support center. You are likely synthesizing This compound (CAS: 10075-49-7) via the nucleophilic aromatic substitution (
While this reaction appears straightforward, the symmetry of the starting material masks a kinetic challenge. The sulfone bridge activates both phenyl rings for substitution. However, the introduction of the first hydrazine moiety alters the electronic landscape, often leading to incomplete substitution (mono-hydrazino impurities) or oligomerization if the stoichiometry is not rigorously controlled.
This guide addresses the specific failure modes of this reaction, providing mechanistic insights to ensure high purity (>98%) and yield.
Module 1: Reaction Optimization & Stoichiometry
Q1: I am consistently observing a ~5-10% impurity of the mono-substituted product. Why does the reaction stall?
The Technical Reality: This is a kinetic issue driven by the electronic effects of the intermediate.
-
Activation: The sulfone group (
) is a strong electron-withdrawing group (EWG), activating both chlorophenyl rings for . -
Deactivation: Upon the first substitution, the chlorine is replaced by a hydrazine group (
). Hydrazine is a strong electron-donating group (EDG). While the sulfone bridge partially insulates the two rings, the overall electrophilicity of the molecule decreases. The second chlorine becomes less "activated" than the first, making the second substitution rate-limiting.
The Solution: You must shift the equilibrium and kinetics aggressively.
-
Stoichiometry: Increase hydrazine hydrate to a 10:1 to 20:1 molar excess relative to DCDPS. This is not just for yield; it statistically prevents the "bridging" side reaction (see Q2).
-
Time/Temperature: Ensure a rolling reflux (typically >100°C). If using ethanol, the temperature (78°C) may be insufficient for the second substitution to complete in reasonable time. Switch to n-Propanol (BP 97°C) or 1,4-Dioxane to push the reaction to completion.
Q2: My product has a higher molecular weight impurity and poor solubility. What is this?
The Technical Reality: You have formed a bridged oligomer . If the local concentration of hydrazine is low, the newly formed mono-hydrazino intermediate acts as a nucleophile instead of the free hydrazine. It attacks a second molecule of DCDPS, creating a dimer: Cl-Ph-SO2-Ph-NH-NH-Ph-SO2-Ph-Cl
The Solution:
-
Reverse Addition: Do not add hydrazine to the DCDPS. Instead, slowly add a solution of DCDPS to the refluxing hydrazine hydrate . This ensures that every molecule of DCDPS enters a "sea" of hydrazine, statistically favoring the monomeric product over the dimer.
-
Concentration: Maintain a dilute reaction mixture (approx. 5-10 volumes of solvent per weight of precursor).
Q3: Which solvent system yields the highest purity?
Solvent choice dictates both the reaction temperature and the workup efficiency.
| Solvent System | Reaction Temp | Pros | Cons | Recommendation |
| Ethanol (95%) | ~78°C | Green; Product precipitates upon cooling. | Temp often too low for 100% conversion; requires long reflux. | Good for small scale |
| n-Propanol | ~97°C | Ideal temperature balance; good solubility for intermediate. | Higher boiling point makes drying harder. | Recommended for High Purity |
| Water | 100°C | Eco-friendly; product precipitates immediately. | DCDPS is insoluble; requires phase transfer catalysis or high shear. | Avoid unless optimized |
| Acetone/MEK | Varies | Excellent solubility. | FATAL ERROR: Reacts with hydrazine to form hydrazones (azines). | NEVER USE |
Module 2: Troubleshooting & Workup
Q4: The product turns pink or brown during filtration. Is it decomposing?
The Technical Reality: Yes. Aryl hydrazines are sensitive to oxidative degradation. Air oxidation leads to the formation of azo compounds and diazonium tars, which are highly colored.
The Solution:
-
Inert Atmosphere: Conduct the reaction and the initial filtration under Nitrogen or Argon.
-
Chelation: Trace metal ions (Fe, Cu) catalyze hydrazine decomposition. Use deionized water and consider adding a pinch of EDTA during the workup.
-
Storage: Store the final product in amber vials under inert gas at 2-8°C.
Q5: How do I remove the mono-substituted impurity if it's already formed?
The Technical Reality: Separating the mono-hydrazine (impurity) from the di-hydrazine (product) is difficult due to similar solubility profiles.
The Solution: Acid-Base Purification Strategy:
-
Dissolve the crude solid in dilute HCl (forms the hydrochloride salt).
-
Filter off any insoluble unreacted DCDPS or bridged dimers (which do not form salts as easily or are insoluble).
-
Neutralize the filtrate slowly with cold aqueous Ammonia or NaOH to pH 8-9.
-
The free base di-hydrazine will precipitate as a white/off-white solid.
Visualizing the Pathway & Troubleshooting
Diagram 1: Reaction Pathway & Side Reactions
This diagram illustrates the
Caption: Reaction pathway showing the stepwise substitution. Note that the Mono -> Target step is kinetically slower (k2 < k1), requiring heat. Low hydrazine concentration leads to the Dimer path.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose synthesis failures.
Caption: Decision tree linking common observed failures (yellow) to specific process modifications (blue).
Validated Experimental Protocol
Objective: Synthesis of this compound (Target >98% Purity).
Reagents:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS): 10.0 g (34.8 mmol)
-
Hydrazine Hydrate (80% or 100%): 35.0 g (~700 mmol, ~20 eq)
-
Solvent: n-Propanol (100 mL)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Charge: Add Hydrazine Hydrate and n-Propanol to the flask. Begin stirring and heating to a gentle reflux (approx. 97°C).
-
Addition: Dissolve DCDPS in a minimal amount of warm n-Propanol (or add as a solid in small portions) to the refluxing hydrazine solution over 30 minutes.
-
Why? This maintains a high Hydrazine:DCDPS ratio instantly, preventing dimer formation.
-
-
Reaction: Reflux vigorously for 6–8 hours .
-
Monitor: TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.8) should disappear. The mono-intermediate (Rf ~0.5) must convert to the di-hydrazine (Rf ~0.2, streaks).
-
-
Workup:
-
Cool the mixture to room temperature, then to 0-5°C in an ice bath. The product will crystallize as white needles.
-
Filter under nitrogen (if possible) or quickly in air.
-
Wash the cake with cold water (2 x 20 mL) to remove excess hydrazine, followed by cold ethanol (1 x 10 mL).
-
-
Drying: Dry under vacuum at 40°C for 4 hours. Store in the dark.
References
- Preparation of 4-sulfonamidophenyl hydrazines.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism.
). URL:[Link] -
Synthesis and Reactions of Sulphone Hydrazides. Source: International Journal of Chemical Engineering and Applications. Relevance: Reviews the synthesis of sulfone hydrazides via nucleophilic displacement and their stability issues. URL:[Link]
-
4,4'-Dichlorodiphenyl sulfone (DCDPS) Technical Data. Source: ChemicalBook / PubChem. Relevance: Physical properties and solubility data for the starting material.[1][2] URL:[Link]
Sources
Technical Support Center: Handling Moisture-Sensitive Sulfonylphenyl Hydrazine Compounds
Welcome to the technical support center for sulfonylphenyl hydrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this important class of reagents. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling and use of sulfonylphenyl hydrazine compounds.
Q1: My reaction with a sulfonylphenyl hydrazine derivative is giving inconsistent yields. Could moisture be the culprit?
A1: Absolutely. Sulfonylphenyl hydrazines can be susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid and hydrazine. This degradation reduces the amount of active reagent available for your desired reaction, leading to lower and inconsistent yields. The presence of moisture can also promote unwanted side reactions, further complicating your product mixture.[1] It is crucial to handle these reagents under anhydrous conditions to ensure reproducibility.[2][3]
Q2: How can I tell if my sulfonylphenyl hydrazine has been compromised by moisture?
A2: Visual inspection can sometimes be revealing. A pure, dry sulfonylphenyl hydrazine is typically a crystalline solid.[4] If the material appears clumpy, discolored, or has a sticky consistency, it may have been exposed to moisture. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect the presence of hydrolysis byproducts. Thin Layer Chromatography (TLC) can also be a quick way to check for the presence of impurities compared to a known standard.
Q3: What are the ideal storage conditions for sulfonylphenyl hydrazine compounds?
A3: To maintain their integrity, sulfonylphenyl hydrazine compounds should be stored in a tightly sealed container in a cool, dry place.[5] For particularly sensitive derivatives, storage in a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6][7] Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations for the compound you are using.[8]
Q4: I don't have access to a glovebox. What are the best practices for handling these compounds on the benchtop?
A4: While a glovebox provides the most secure environment, you can still successfully handle moisture-sensitive sulfonylphenyl hydrazines on the bench using careful techniques.[6][7] It's essential to work quickly and efficiently to minimize exposure to atmospheric moisture. Using oven-dried glassware that has been cooled under a stream of inert gas is critical.[2][3] Transfers should be performed under a positive pressure of an inert gas like nitrogen or argon.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Formation in a Reaction
Symptoms:
-
The reaction fails to proceed to completion, as indicated by TLC or other in-process controls.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Degradation of Sulfonylphenyl Hydrazine | The reagent may have hydrolyzed due to exposure to moisture, rendering it inactive for the intended transformation. | 1. Verify Reagent Quality: Before use, check the appearance of the sulfonylphenyl hydrazine. If it appears compromised, consider purifying it by recrystallization from an appropriate anhydrous solvent. 2. Implement Anhydrous Techniques: Ensure all glassware is rigorously dried (oven-drying overnight at >120 °C is recommended).[2] Assemble the apparatus while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.[2] Use anhydrous solvents for your reaction. |
| Sub-optimal Reaction Conditions | The reaction conditions (temperature, solvent, reaction time) may not be suitable for the specific sulfonylphenyl hydrazine and substrate you are using. | 1. Optimize Temperature: Some reactions involving sulfonyl hydrazides may require elevated temperatures to proceed efficiently.[1] 2. Solvent Choice: The polarity and proticity of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred to minimize hydrolysis. 3. Extend Reaction Time: If the reaction is sluggish, a longer reaction time may be necessary for completion. Monitor the reaction progress by TLC.[1] |
| Presence of Atmospheric Oxygen | In some cases, particularly in radical-mediated reactions, atmospheric oxygen can interfere with the desired chemical transformation. | 1. Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas through it or by using a freeze-pump-thaw technique. 2. Maintain Inert Atmosphere: Conduct the reaction under a continuous positive pressure of nitrogen or argon, using a bubbler to monitor the gas flow.[7][9] |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
The crude reaction mixture shows multiple spots on TLC that are not the starting material or the desired product.
-
Purification is difficult due to the presence of closely eluting impurities.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis Byproducts | The sulfonic acid and hydrazine formed from the hydrolysis of the starting material can potentially participate in side reactions with your substrate or other reagents. | 1. Strict Anhydrous Conditions: As detailed above, the rigorous exclusion of water is the primary solution. 2. Purify the Starting Material: If you suspect your sulfonylphenyl hydrazine is already partially hydrolyzed, purify it before use. |
| Dimerization | In some synthetic procedures for sulfonyl hydrazides, the formation of a dimer (N,N'-di-sulfonylhydrazide) can occur if the stoichiometry is not carefully controlled.[10][11] This impurity can carry through to subsequent reactions. | 1. Optimize Synthesis: When preparing the sulfonyl hydrazide, use a large excess of hydrazine and add the sulfonyl chloride slowly to the hydrazine solution to minimize dimerization.[11] 2. Purification: The dimer can often be removed by recrystallization. |
| Reaction with Solvent | If a protic solvent (e.g., an alcohol) is used, it may react with the sulfonylphenyl hydrazine or intermediates in your reaction. | 1. Solvent Selection: Choose an aprotic solvent that is compatible with your reaction chemistry. |
Experimental Protocols
Here are detailed step-by-step methodologies for key procedures in handling sulfonylphenyl hydrazine compounds.
Protocol 1: Handling and Dispensing Sulfonylphenyl Hydrazine on the Benchtop
This protocol describes how to handle a moisture-sensitive sulfonylphenyl hydrazine solid on the open bench using an inert gas blanket.
Materials:
-
Sulfonylphenyl hydrazine compound in a sealed container
-
Oven-dried reaction flask with a rubber septum
-
Oven-dried spatula
-
Source of dry nitrogen or argon with a needle adapter
-
A "vent" needle
Procedure:
-
Prepare the Reaction Flask: Oven-dry the reaction flask and a magnetic stir bar overnight. While still hot, seal the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.[2][3]
-
Establish Inert Atmosphere: Insert a needle connected to the inert gas source through the septum. Insert a second "vent" needle to allow the displaced air to escape. Flush the flask for several minutes.
-
Weighing the Reagent: Remove the vent needle. Briefly remove the septum and quickly add the desired amount of the sulfonylphenyl hydrazine solid to the flask using the oven-dried spatula. Immediately reseal the flask with the septum.
-
Purge the Headspace: Re-insert the vent needle and flush the headspace of the flask with inert gas for a few minutes to remove any atmospheric moisture that entered during the transfer.
-
Solvent Addition: Add anhydrous solvent to the flask via a dry syringe.
Protocol 2: Purification of a Partially Hydrolyzed Sulfonylphenyl Hydrazine by Recrystallization
This protocol provides a general method for purifying a sulfonylphenyl hydrazine that may have been compromised by moisture.
Materials:
-
Crude sulfonylphenyl hydrazine
-
Anhydrous solvent for recrystallization (e.g., ethanol, methanol, or a mixture of solvents)
-
Oven-dried Erlenmeyer flask and Büchner funnel
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the sulfonylphenyl hydrazine is soluble at elevated temperatures but sparingly soluble at room temperature or below. The hydrolysis byproducts should ideally have different solubility profiles.
-
Dissolution: In the oven-dried Erlenmeyer flask, add the crude sulfonylphenyl hydrazine and a minimal amount of the hot anhydrous solvent to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using the oven-dried Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum, preferably in a vacuum oven or a desiccator.
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of sulfonylphenyl hydrazine hydrolysis.
Caption: Basic setup for handling reagents under an inert atmosphere.
References
-
Wikipedia. Air-free technique. [Link]
-
University of Groningen. Working with air and moisture sensitive compounds. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Organic Syntheses. p-Toluenesulfonylhydrazide. [Link]
-
ResearchGate. I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ossila.com [ossila.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. fishersci.com [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting incomplete curing in epoxy systems containing hydrazine agents
Topic: Troubleshooting Incomplete Curing in Hydrazine-Functionalized Epoxy Matrices Ticket ID: #EH-8842-SOL Responder: Dr. A. Vance, Senior Application Scientist, Polymer Physics & Kinetics Division
⚠️ CRITICAL SAFETY DIRECTIVE
STOP. Before proceeding with any troubleshooting steps involving hydrazine (
-
Toxicity: Hydrazine is a potent hepatotoxin, carcinogen, and is fatal if inhaled.
-
Instability: Anhydrous hydrazine is hypergolic. Even hydrazine hydrates are unstable oxidizers.
-
Protocol: All mixing and curing must occur within a certified fume hood or glovebox. Use butyl rubber gloves (nitrile is permeable to hydrazine).
Executive Summary: Why Your Cure Failed
Incomplete curing in epoxy-hydrazine systems rarely stems from "bad batches." It is almost exclusively a failure of stoichiometry or thermodynamics .
Hydrazine agents are unique. Unlike standard amines, adjacent nitrogen atoms create an electron-pair repulsion known as the Alpha Effect , significantly increasing nucleophilicity. However, this aggressive reactivity often leads to rapid vitrification (freezing the reaction before completion) or competitive side reactions with atmospheric moisture.
This guide isolates the root cause of your "gummy," "tacky," or "brittle" phenotype using a self-validating logic flow.
PART 1: The Diagnostic Logic Tree
Use this decision matrix to identify your failure mode before altering your protocol.
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete epoxy-hydrazine curing.
PART 2: Troubleshooting Modules
Module A: Stoichiometry & The "Functionality Trap"
The Issue: Researchers often miscalculate the Hydrazine Equivalent Weight (HEW).
The Science: Theoretically, hydrazine (
The Fix:
-
Calculate Standard HEW:
-
Calculate Target Mass:
(Where EEW = Epoxy Equivalent Weight) -
The "Steric Adjustment": If your cure is soft using the standard calculation, the system is likely "amine starved" due to steric hindrance. Increase hydrazine loading by 10-15% to compensate for inaccessible hydrogens.
Module B: Thermodynamics (Vitrification vs. Gelation)
The Issue: The material is hard but brittle, or gummy despite correct stoichiometry. The Science: Curing is a race between chemical conversion and molecular mobility .
-
Gelation: The point where the liquid becomes a solid network.
-
Vitrification: The point where the curing polymer's Glass Transition Temperature (
) rises to meet the curing temperature ( ). -
The Trap: Once
, the molecular chains "freeze." Diffusion stops. Reaction stops. If this happens at 60% conversion, you have uncured epoxy groups trapped in a glassy solid.
Data Table: The Vitrification Effect
| Cure Temp ( | Observed State | Conversion ( | Diagnosis |
| 25°C | Tacky / Gum | ~45% | Vitrification. |
| 60°C | Hard / Brittle | ~75% | Incomplete. |
| 120°C | Tough / Solid | >95% | Complete. |
The Fix: Implement a Step-Cure Protocol :
-
Cure at low temp (e.g., 40°C) to gelation (prevents exotherm runaway).
-
Ramp temperature to
(typically 100°C–150°C for high-performance epoxies) to drive conversion to 100%.
Module C: Environmental Contamination (The "Blush")
The Issue: White, waxy film on the surface; underlying material is soft.[1]
The Science: Hydrazine is hygroscopic and basic. It reacts with atmospheric
The Fix:
-
Atmosphere: Cure under dry Nitrogen (
) or Argon. -
Sacrificial Layer: Use a "peel ply" if curing in air cannot be avoided.
PART 3: Analytical Verification Protocols
Do not guess. Prove the cure state.
Experiment 1: FTIR Monitoring (Chemical Proof)
Objective: Track the disappearance of the Epoxide ring. Method:
-
Prepare a thin film of the mixture on a NaCl or Diamond ATR crystal.
-
Target Peak: Monitor the Oxirane ring deformation band at ~915 cm⁻¹ .
-
Reference Peak: Normalize against the aromatic ring stretch at 1500 cm⁻¹ or 1600 cm⁻¹ (internal standard, does not change).
-
Calculation:
If the 915 cm⁻¹ peak persists after your cure cycle, you have hit vitrification.
Experiment 2: DSC Analysis (Thermal Proof)
Objective: Measure residual cure energy. Method:
-
Take 5-10mg of "cured" sample.
-
Ramp from 25°C to 250°C at 10°C/min.
-
Look for: An exothermic peak (heat release) above the glass transition.
-
Peak Present: The reaction was incomplete. The heat released is the "residual cure."
-
No Peak: The system is fully cured.
-
PART 4: Reaction Mechanism Visualization
Understanding the pathway helps predict side reactions.
Figure 2: Nucleophilic attack mechanism of hydrazine on epoxide. Note that the 'Crosslink' product retains active hydrogens, allowing further reaction until steric hindrance prevents it.
References
-
Hydrazine Safety & Handling: ThermoFisher Scientific. (2025).[1][2][3][4][5] Safety Data Sheet: Hydrazine Hydrate. Retrieved from
-
Epoxy Curing Kinetics & Vitrification: Veryst Engineering. (2025).[1][2][3][4][5] Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration. Retrieved from
-
FTIR Monitoring of Epoxy Cure: Spectroscopy Online. (2026).[6][7] Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. Retrieved from
-
The Wharton Reaction (Hydrazine-Epoxy Interaction): Wikipedia. (2025).[1][2][3][4][5] Wharton reaction. Retrieved from
-
Troubleshooting Epoxy Networks: Incure Inc. (2025).[1][2][3][4][5] Why Your Epoxy Isn't Curing and How to Fix It. Retrieved from
Sources
- 1. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. pourlaepoxy.com [pourlaepoxy.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
FTIR spectrum analysis of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
An In-Depth Comparative Guide to the FTIR Spectrum Analysis of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
As a Senior Application Scientist, this guide provides a comprehensive analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of this compound. This document moves beyond a simple procedural outline to offer a comparative analysis against other common analytical techniques, grounded in the principles of structural chemistry and spectroscopic interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers and drug development professionals can apply these insights with confidence.
Introduction: The Analytical Challenge of a Disubstituted Hydrazine
This compound is a molecule of interest due to its structural similarity to compounds used as intermediates in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2, and magenta color formers in photography.[1] The molecule possesses two key functional moieties: two hydrazinyl groups (-NHNH₂) and a central sulfonyl (-SO₂) bridge, connecting two para-substituted phenyl rings.
Accurate and efficient characterization is paramount to confirm synthesis success, identify potential impurities, and ensure quality for downstream applications. FTIR spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups, thereby verifying the molecular backbone.[2]
Predicted FTIR Spectrum: A Functional Group Analysis
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3400-3200 | Medium-Strong, Multiple Bands | N-H Stretching (Hydrazine) | Primary amines and hydrazines typically show two bands in this region corresponding to asymmetric and symmetric stretching of the -NH₂ group.[3][4][5] The presence of two hydrazine groups and potential hydrogen bonding may lead to a complex, broadened set of peaks. |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretching | This region is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, as in benzene rings.[6] |
| 1640-1550 | Medium-Strong | N-H Bending (Scissoring) | The in-plane bending vibration of the -NH₂ group is expected here. This peak is a strong indicator of the presence of the hydrazine moiety.[4][5] |
| 1600-1475 | Medium-Weak, Multiple Bands | Aromatic C=C Ring Stretching | Benzene rings exhibit characteristic skeletal vibrations in this region. The specific pattern can sometimes give clues about the substitution pattern.[6] |
| ~1330 | Strong | Asymmetric SO₂ Stretching | The sulfonyl group gives rise to two very strong, characteristic stretching bands. The asymmetric stretch occurs at a higher frequency and is typically very intense. Data from similar sulfonyl hydrazide compounds show this peak around 1320-1330 cm⁻¹.[7] |
| ~1150 | Strong | Symmetric SO₂ Stretching | The symmetric SO₂ stretch is also very strong and occurs at a lower frequency than its asymmetric counterpart.[7] The presence of these two sharp, intense peaks is a definitive marker for the sulfonyl group. |
| 900-800 | Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on a benzene ring strongly influences the C-H "oop" (out-of-plane) bending vibrations. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range. |
| ~870 | Medium | C-S Stretching | The stretching vibration of the carbon-sulfur bond is typically weaker and found at lower wavenumbers.[7] |
| ~760 | Medium | N-S Stretching | The nitrogen-sulfur bond vibration may also be observable in this region.[7] |
Experimental Protocols: From Sample to Spectrum
Obtaining a high-quality FTIR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, two methods are predominantly used: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Method Comparison: ATR vs. KBr Pellet
| Feature | Attenuated Total Reflectance (ATR) | KBr Pellet Method | Senior Scientist's Recommendation |
| Principle | An IR beam is directed into a crystal (e.g., diamond, ZnSe), creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with it.[8][9] | The sample is finely ground with IR-transparent KBr powder and pressed under high pressure to form a translucent pellet through which the IR beam passes.[8][10] | For rapid confirmation of synthesis and functional group identity, ATR is the method of choice due to its speed and simplicity. For high-resolution analysis or library matching, the KBr method may be preferred, provided the operator is skilled in preparing high-quality pellets. |
| Sample Prep | Minimal; a small amount of solid is placed on the crystal and pressure is applied.[9] | Labor-intensive; requires grinding, mixing, and pressing. The sample is destroyed.[9] | |
| Speed | Very fast ( < 1 minute per sample). | Slow (5-10 minutes per sample). | |
| Potential Issues | Poor sample-crystal contact can reduce signal quality. The spectrum may differ slightly from transmission spectra due to wavelength-dependent penetration depth.[8] | KBr is hygroscopic; absorbed water will show a very broad O-H band (3500-3200 cm⁻¹) that can obscure N-H stretches. Inadequate grinding can cause light scattering and distorted baselines.[8][11] |
Detailed Protocol: KBr Pellet Preparation and Analysis
This protocol is provided for instances where high-resolution data is required. The key to a good KBr pellet is the complete absence of moisture and the reduction of sample particle size to minimize scattering.
-
Preparation: Gently heat a clean agate mortar and pestle under a heat lamp to drive off any adsorbed moisture. Ensure the KBr powder (spectroscopic grade) is thoroughly dried in an oven and stored in a desiccator.
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[10]
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a glossy appearance. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering losses.[11]
-
Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[10] A cloudy or opaque pellet indicates poor grinding or moisture contamination.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Before analyzing the sample, run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[8]
-
Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Caption: KBr pellet preparation workflow for FTIR analysis.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for initial characterization, a comprehensive analysis, particularly in a drug development context, requires orthogonal techniques to provide a complete picture of the molecule's structure, purity, and identity.
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Technical Guide: Latency & Reactivity Profiling of Hydrazide vs. Amine Curing Agents
Content Type: Comparative Technical Guide Audience: Research Scientists, Material Chemists, and Device Development Engineers Focus: One-component (1K) Epoxy Systems, Shelf-Life Stability, and DSC Kinetics
Executive Summary & Mechanistic Distinction
In the development of high-performance thermosets—whether for medical device encapsulation, structural adhesives, or composite matrices—the "latency vs. reactivity" trade-off is the central formulation challenge.
While standard aliphatic amines offer rapid room-temperature cures, they are unsuitable for one-pot (1K) systems due to immediate gelation. This guide compares two primary classes of latent curing agents: Hydrazides (specifically Dihydrazides like ADH) and Latent Amines (specifically Dicyandiamide or DICY).
Clarification on Nomenclature:
While often colloquially referred to as "hydrazine curing agents," these materials are chemically Dihydrazides (
The Mechanistic Divergence
The core difference lies in how latency is achieved:
-
Dicyandiamide (DICY): Relies on Chemical Insolubility & High Activation Energy . DICY is a solid that is insoluble in epoxy at room temperature. Even upon heating, it requires a high temperature (~180°C+) to ring-open the epoxy unless catalyzed by highly active accelerators (ureas/imidazoles), which often compromise shelf life.
-
Adipic Dihydrazide (ADH): Relies on Phase-Transition Controlled Latency . ADH is a crystalline solid with a sharp melting point (~180°C).[1] It remains inert dispersed in the resin until the system reaches its melting point (or dissolution temperature), at which point it undergoes a phase change, solubilizes, and reacts rapidly. This provides a "step-function" reactivity profile superior to the gradual onset of accelerated amines.
Mechanistic Visualization
The following diagram illustrates the kinetic pathways of these two agents. Note the "Phase Change" gate for the Hydrazide, which acts as a thermal switch.
Figure 1: Comparative activation pathways. Hydrazides utilize a sharp melting transition to trigger cure, whereas DICY relies on solubility kinetics and high thermal activation energy.
Experimental Protocols for Validation
To objectively compare these agents, we utilize Differential Scanning Calorimetry (DSC) for reactivity and Accelerated Aging for latency.
Protocol A: DSC Reactivity Profiling
Objective: Determine the Onset Temperature (
-
Sample Preparation:
-
Resin: Diglycidyl Ether of Bisphenol A (DGEBA, EEW ~190).
-
Stoichiometry: Calculate 1:1 equivalent ratio.
-
DICY (EW ~12): Mix 6.5 phr (parts per hundred resin).
-
ADH (EW ~43.5): Mix 23 phr.
-
-
Dispersion: High-shear mix (2000 RPM, 2 mins) to disperse solids. Crucial: Keep temp < 40°C to prevent premature activation.
-
-
Instrument Setup:
-
Calibrate DSC (Indium/Zinc standards).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Run Parameters:
-
Dynamic Scan: Ramp from 25°C to 250°C at 10°C/min.
-
-
Analysis:
Protocol B: Latency (Accelerated Shelf-Life Testing)
Objective: Predict shelf life using Arrhenius principles.
-
Baseline: Measure initial viscosity (
) at 25°C using a cone-and-plate rheometer. -
Aging: Place sealed samples in an oven at 40°C.
-
Sampling: Measure viscosity every 7 days for 8 weeks.
-
Failure Criteria: The point at which viscosity doubles (
).-
Note: A doubling of viscosity at 40°C in < 2 weeks typically correlates to poor ambient shelf life (< 3 months).
-
Comparative Data Analysis
The following data summarizes typical performance metrics for DGEBA systems cured with DICY vs. ADH.
Table 1: Physical & Reactivity Profile
| Property | Dicyandiamide (DICY) | Adipic Dihydrazide (ADH) | Sebacic Dihydrazide (SDH) |
| Physical State | Micronized Powder (White) | Crystalline Powder (White) | Crystalline Powder (White) |
| Melting Point | 209°C | 180°C | 188°C |
| Active H Equivalent | ~12 g/eq | ~43.5 g/eq | ~57 g/eq |
| Typical Loading | 4 - 8 phr | 20 - 25 phr | 25 - 30 phr |
| Solubility in Epoxy | Insoluble (25°C) | Insoluble (25°C) | Insoluble (25°C) |
| Network Structure | Rigid, High | Flexible, Tough, Lower | Very Flexible, Tough |
Table 2: Latency & Cure Performance (Dynamic DSC @ 10°C/min)
| Metric | DICY (Unaccelerated) | DICY + Urea Accel. | ADH (Unaccelerated) |
| Onset Temp ( | ~185°C | 130°C - 140°C | 160°C - 170°C |
| Peak Temp ( | ~205°C | 145°C - 155°C | 180°C - 190°C |
| Latency (25°C) | > 12 Months | 2 - 6 Months | > 12 Months |
| Latency (40°C) | > 8 Weeks | < 2 Weeks | > 8 Weeks |
| Moisture Resistance | Moderate | Low (Hygroscopic) | High |
Key Findings & Interpretation
-
The "Accelerator Trap": DICY has excellent latency alone but requires high heat (200°C) to cure. Adding urea accelerators drops the cure temp to 150°C but drastically reduces latency (pot life drops to months or weeks).
-
The Hydrazide Advantage: ADH maintains the latency of unaccelerated DICY (due to its crystal stability) but can be cured at slightly lower temperatures than pure DICY. More importantly, ADH networks are significantly tougher . The aliphatic backbone of adipic acid introduces flexibility, whereas DICY creates a very tight, brittle crosslink density.
-
Water Sensitivity: DICY-cured systems can be prone to water absorption. Hydrazides, once cured, form stable networks with good moisture resistance, making them superior for electronic sealing applications (e.g., LCD sealants).
Selection Workflow
Use this decision matrix to select the appropriate agent for your formulation.
Figure 2: Decision matrix for selecting curing agents based on thermal constraints and mechanical requirements.
References
-
Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Gantrade Corporation. [Link][3]
-
Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays. Han, S., et al. (2020).[4][5] Polymers. [Link]
-
Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Polymer Innovation Blog. [Link][6]
-
Dihydrazides: The Versatile Curing Agent. Goldstein, A. A&C Catalysts. [Link] (General reference for ADH mechanism).
-
DSC and FTIR Analyses of The Curing Behavior of Epoxy/DICY Systems. ResearchGate. [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Impurity Profiling of 4,4'-Dihydrazinodiphenyl sulfone
This guide provides an in-depth, experience-driven framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of impurities in 4,4'-Dihydrazinodiphenyl sulfone. As a crucial intermediate or starting material in various chemical syntheses, ensuring its purity is paramount. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices to construct a robust, reliable, and self-validating analytical procedure in line with international regulatory standards.
The core of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for the validation of analytical procedures.[1][2][3] The objective is to demonstrate that the developed analytical method is suitable for its intended purpose: to accurately and precisely quantify potential impurities in 4,4'-Dihydrazinodiphenyl sulfone.
The Analytical Imperative: Why HPLC is the Gold Standard
Impurity profiling requires analytical techniques that offer high sensitivity, specificity, and reproducibility.[4] While several methods exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the industry's gold standard for analyzing non-volatile organic impurities in pharmaceutical substances.[4][5]
Comparative Insight: HPLC vs. Alternative Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | Planar chromatography on a high-performance layer.[6] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[7] |
| Applicability to Topic | Excellent. Ideal for non-volatile, polar to semi-polar organic molecules like sulfones and their potential impurities. | Moderate. Can be used for separation, but generally offers lower resolution and sensitivity compared to HPLC.[8] | Poor. Not suitable for non-volatile and thermally labile compounds like 4,4'-Dihydrazinodiphenyl sulfone. |
| Resolution & Sensitivity | High resolution and sensitivity (typically to ppm levels).[5] | Lower resolution and sensitivity. | Excellent for volatile analytes. |
| Quantification | Highly accurate and precise quantification. | Quantification is less precise than HPLC. | Highly accurate and precise for suitable analytes. |
| Primary Use | Routine quality control, stability testing, and quantification of known and unknown impurities.[6] | Primarily used for qualitative analysis and limit tests. | Ideal for residual solvents and volatile organic impurities.[4] |
The clear superiority of HPLC in terms of resolution, sensitivity, and quantitative accuracy makes it the unequivocal choice for developing a reliable impurity profiling method for this analyte.
Building a Robust, Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that accurately quantifies the active ingredient without interference from degradation products, process impurities, or other potential impurities.[9][10] The first step is to develop the chromatographic conditions that can achieve this separation.
Recommended Chromatographic Conditions
The following conditions are a robust starting point for the analysis of 4,4'-Dihydrazinodiphenyl sulfone and its related substances, based on established methods for similar sulfone compounds.[9][10][11]
| Parameter | Recommended Condition | Rationale (The "Why") |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds. The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 3.0 | The aqueous buffer controls the pH, which is critical for ensuring the consistent ionization state of the analyte and its impurities, leading to reproducible retention times. A pH of 3.0 is often effective for sulfone and amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low UV cutoff and viscosity, providing good peak shape and elution strength. |
| Elution Mode | Gradient | A gradient elution (varying the ratio of Mobile Phase A and B over time) is essential for impurity analysis. It allows for the effective elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. |
| Detection Wavelength | 295 nm | This wavelength is based on reported UV maxima for dapsone, a structurally similar compound, ensuring good sensitivity for the parent compound and likely its related impurities.[10] A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion (band broadening) on the column. |
Forced Degradation: Proving Method Specificity
Before validation, the method's specificity must be proven through forced degradation (stress testing).[12][13][14] This involves subjecting the analyte to harsh chemical and physical conditions to intentionally generate degradation products.[12][15] The goal is to demonstrate that these newly formed impurity peaks are well-separated from the main analyte peak. A degradation of 5-20% is generally considered optimal for this purpose.[13][16]
Experimental Protocol for Forced Degradation Studies:
-
Prepare Stock Solution: Prepare a stock solution of 4,4'-Dihydrazinodiphenyl sulfone in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for several hours.[6]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for several hours.[6]
-
Oxidative Degradation: Treat the stock solution with 3-6% H₂O₂ at room temperature.[6][12] Sulfone compounds can be susceptible to oxidation.[12][13]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24-48 hours.[6]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or white light as per ICH Q1B guidelines.[6][12]
-
Analysis: After exposure, neutralize the acidic and basic samples if necessary, then dilute all samples to the target concentration and analyze using the developed HPLC method. A control sample (unstressed) should be analyzed for comparison.
The method is deemed "stability-indicating" if the analyte peak is well-resolved from all degradation product peaks, and the mass balance is close to 100%.
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1) guidelines, establishes the performance characteristics of the developed method.[3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Experimental Protocol: Analyze blank (diluent), placebo (if in a formulation), a solution of the analyte, and samples from the forced degradation study.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak.
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Experimental Protocol: Prepare a series of at least five concentrations of each known impurity and the main analyte, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities.[14][17]
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.[9]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Experimental Protocol: Spike a sample matrix with known amounts of the impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurities at low concentrations.[17][18]
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a sample spiked with impurities at 100% of the specification level on the same day, with the same analyst and equipment.[6]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.[6]
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10% for impurities.[14]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Experimental Protocol: These can be determined based on the signal-to-noise ratio. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[14]
-
Acceptance Criteria: The LOQ value must be verified for precision and accuracy. The RSD for precision at the LOQ should not exceed a pre-defined limit (e.g., 15-20%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol: Intentionally vary critical chromatographic parameters one at a time, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the pre-defined limits, and the results should not be significantly impacted.
Summary of Validation Parameters and Acceptance Criteria
The relationship between these validation pillars ensures a comprehensive assessment of the method's performance.
The table below summarizes the typical acceptance criteria for an impurity quantification method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte and impurities. Peak purity index > 0.99. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | From LOQ to 150% of the specified impurity limit. |
| Accuracy (% Recovery) | 80.0% – 120.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 10.0%; Intermediate Precision: ≤ 15.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10. Must be precise and accurate. |
| Robustness | System suitability parameters pass under varied conditions. |
Conclusion
This guide outlines a comprehensive and scientifically-grounded strategy for the development and validation of a stability-indicating HPLC method for impurity analysis in 4,4'-Dihydrazinodiphenyl sulfone. By integrating forced degradation studies early in the process and rigorously evaluating all ICH-mandated validation parameters, researchers can establish a method that is not only compliant with global regulatory expectations but is also robust, reliable, and fit for its intended purpose in a quality control environment. The emphasis on understanding the causality behind each procedural step ensures that the resulting analytical method is both scientifically sound and practically defensible.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link] Guideline.pdf
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]
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An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis - ThaiScience. Available from: [Link]
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Development and Validation of Stability Indicating HPLC Method for Estimation of Dapsone - International Journal Of Pharma Research and Health Sciences. Available from: [Link]
-
Validated TLC and HPLC Stability-Indicatlng Methods for the Quantitative Determination of Dapsone | Request PDF - ResearchGate. Available from: [Link]
-
An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis - ResearchGate. Available from: [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available from: [Link]
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A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]
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Impurity Profiling of Pharmaceutical Drugs By Various Methods - IOSR Journal. Available from: [Link]
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4,4'-diaminodiphenylsulfone - Organic Syntheses Procedure. Available from: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available from: [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office. Available from: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]
-
(PDF) Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances - ResearchGate. Available from: [Link]
- EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google Patents.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available from: [Link]
-
VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MALATE IN PHARMACEUTICAL SOLID DOSAGE FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
